molecular formula C84H138N6O62 B1496886 Neu5Ac alpha(2-6) N-Glycan CAS No. 1125602-44-9

Neu5Ac alpha(2-6) N-Glycan

Cat. No.: B1496886
CAS No.: 1125602-44-9
M. Wt: 2224 g/mol
InChI Key: OUUDFCLKLQVGTB-YEUWVLACSA-N
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Description

Overview of Protein Glycosylation and N-Linked Glycans

Glycosylation is a widespread and complex form of post-translational modification where a carbohydrate, known as a glycan, is enzymatically attached to a protein. wikipedia.org This process is fundamental to a vast array of biological functions, influencing protein folding, stability, localization, and cell-to-cell interactions. wikipedia.orgsigmaaldrich.com The majority of proteins synthesized in the endoplasmic reticulum undergo glycosylation. wikipedia.org

There are several types of glycosylation, classified by the atom on the amino acid side chain to which the glycan is attached. wikipedia.org One of the most prevalent forms is N-linked glycosylation, which occurs in eukaryotes and archaea, but only rarely in bacteria. wikipedia.org In this process, an oligosaccharide is attached to the amide nitrogen of an asparagine (Asn) residue within the protein. wikipedia.orgcdghub.com This attachment is highly specific, occurring almost exclusively at the consensus sequence Asn-X-Ser/Thr, where X can be any amino acid except proline. sigmaaldrich.com

The biosynthesis of N-linked glycans is a multi-step process that begins in the endoplasmic reticulum (ER) and continues in the Golgi apparatus. wikipedia.orgcdghub.com It starts with the synthesis of a lipid-linked precursor oligosaccharide, which is then transferred en bloc to the nascent polypeptide chain. wikipedia.orguniprot.org Following this transfer, the glycan undergoes extensive processing and modification in the ER and Golgi, resulting in a mature glycoprotein (B1211001). sigmaaldrich.com This processing gives rise to three main classes of N-linked glycans:

High-mannose glycans: These contain numerous terminal mannose residues. sigmaaldrich.com

Complex glycans: These are more processed and can contain a variety of sugars, such as N-acetylglucosamine, galactose, and sialic acid, with no terminal mannose residues apart from those in the core structure. sigmaaldrich.comuniprot.org

Hybrid glycans: These structures contain features of both high-mannose and complex glycans, with both unsubstituted mannose termini and antennae found in complex glycans. sigmaaldrich.com

The final structure of an N-linked glycan is determined by the specific protein and the cell type in which it is expressed, leading to immense structural diversity. sigmaaldrich.comwikipedia.org

N-Linked Glycan Classes Key Structural Features Typical Location of Processing
High-Mannose Contain 5-9 mannose residues attached to the core. Unsubstituted terminal mannose sugars. sigmaaldrich.comEndoplasmic Reticulum / early Golgi uniprot.org
Hybrid Contain both terminal mannose residues and antennae like complex glycans. sigmaaldrich.comGolgi Apparatus uniprot.org
Complex Lack terminal mannose residues (outside the core); have antennae with various sugars like GlcNAc, Gal, and Sialic Acid. sigmaaldrich.comGolgi Apparatus uniprot.org

The Significance of Sialic Acids in Glycoconjugates

Sialic acids are a family of over 50 nine-carbon acidic monosaccharides typically found at the outermost ends of glycan chains on glycoproteins and glycolipids. wikipedia.orgnih.gov The most common member of this group is N-acetylneuraminic acid (Neu5Ac). wikipedia.org Due to their terminal position, sialic acids are critically involved in a multitude of biological and pathological processes. nih.govtandfonline.com

The biological functions of sialic acids are diverse and profound:

Cellular Communication: They act as ligands for specific glycan-binding proteins, known as lectins (such as Siglecs), mediating cell-cell recognition and signaling. frontiersin.org This is crucial for processes like immune regulation, where sialic acids help the immune system recognize "self." microbiologyresearch.org

Modulation of Receptor Function: The presence of sialic acid can modulate the binding affinity and function of receptors. oup.com

Pathogen Interaction: Many pathogens, including viruses and bacteria, have evolved to recognize and bind to specific sialic acid linkages on host cells as a primary step for infection. frontiersin.orgrsc.org Conversely, some microbes can decorate their own surfaces with host-derived sialic acids to evade the host's immune response, a phenomenon known as molecular mimicry. nih.gov

Stabilization: Sialylation can stabilize the conformation of proteins and protect them from degradation by proteases. nih.gov

The specific way sialic acid is linked to the underlying glycan chain (e.g., α2,3, α2,6, or α2,8 linkages) adds another layer of complexity and functional specificity, creating a "code" that is read by different proteins to elicit distinct biological outcomes. researchgate.net

Definition and Structural Context of Neu5Ac alpha(2-6) N-Glycans

A Neu5Ac alpha(2-6) N-Glycan is a specific type of complex N-linked glycan that is terminated with the sialic acid N-acetylneuraminic acid (Neu5Ac). The defining feature is the alpha(2-6) glycosidic linkage . This indicates that the Neu5Ac molecule is attached from its C2 position to the C6 position of a sub-terminal galactose (Gal) residue, which is itself part of an N-glycan chain. researchgate.netresearchgate.net

The full structure is typically an elaborate, branched oligosaccharide built upon a common pentasaccharide core (Man3GlcNAc2) attached to an asparagine residue of a protein. sigmaaldrich.com The alpha(2-6) linked Neu5Ac is located at the non-reducing end of one or more of the glycan's antennae. oup.com

Structural Details:

Compound: N-acetylneuraminic acid (Neu5Ac)

Linkage Type: α(2-6)

Acceptor Sugar: Typically Galactose (Gal) in a Galβ(1-4)GlcNAc sequence on an N-glycan antenna. researchgate.net

Full Name Example: Neu5Acα(2-6)Galβ(1-4)GlcNAcβ(1-2)Manα(1-3)[Neu5Acα(2-6)Galβ(1-4)GlcNAcβ(1-2)Manα(1-6)]Manβ(1-4)GlcNAcβ(1-4)GlcNAc-OH tcichemicals.com

The biosynthesis of this specific linkage is catalyzed by a family of enzymes known as sialyltransferases, specifically β-galactoside alpha-2,6-sialyltransferase (ST6Gal I). researchgate.netbiorxiv.org This enzyme transfers Neu5Ac from an activated sugar nucleotide donor, CMP-Neu5Ac, to the terminal galactose residue of an N-glycan. biorxiv.org The expression and activity of ST6Gal I are tightly regulated, leading to tissue-specific and developmentally-regulated patterns of α2,6-sialylation. researchgate.netnih.gov

Component Description
Neu5Ac N-acetylneuraminic acid, the terminal sialic acid. wikipedia.org
Galactose (Gal) The sugar residue to which Neu5Ac is attached. researchgate.net
N-acetylglucosamine (GlcNAc) A common sugar in the antenna structure. sigmaaldrich.com
Mannose (Man) A key component of the N-glycan core and branches. sigmaaldrich.com
α(2-6) Linkage The specific glycosidic bond connecting the C2 of Neu5Ac to the C6 of Gal. researchgate.netanthropogeny.org
ST6Gal I The primary enzyme responsible for synthesizing the α(2-6) linkage on N-glycans. researchgate.net

Historical Perspectives and Foundational Discoveries in Alpha-2,6 Sialylation Research

The journey to understanding Neu5Ac alpha(2-6) N-Glycans is built upon several key historical milestones in the broader field of glycobiology.

Discovery of Sialic Acid: The term "sialic acid" was first coined by the Swedish biochemist Gunnar Blix in 1952, following its initial identification in the 1930s as a unique acidic sugar. wikipedia.orgtandfonline.com By 1957, the structure of N-acetylneuraminic acid (Neu5Ac), the most common form, was elucidated, laying the groundwork for understanding its function. researchgate.net

Early Links to Pathogens: Early research, particularly with the influenza virus, was pivotal. Scientists discovered that viral neuraminidases (a type of sialidase) could cleave sialic acids from cell surfaces, a crucial step in the viral life cycle. researchgate.netresearchgate.net This established sialic acids as key receptors for pathogens. Further research revealed that different influenza strains had preferences for specific sialic acid linkages. For instance, human influenza viruses preferentially bind to α2,6-linked sialic acids, which are abundant on epithelial cells in the human respiratory tract, while avian influenza viruses tend to recognize α2,3-linkages. rsc.organthropogeny.org

Identification of Sialyltransferases: A major breakthrough was the discovery and characterization of the enzymes responsible for creating specific sialic acid linkages. The β-galactoside alpha-2,6-sialyltransferase (ST6Gal I) was identified as the enzyme that catalyzes the formation of the NeuAcα2,6Gal linkage on N-glycans. researchgate.net This discovery was critical for understanding how the expression of specific sialoglycans is regulated in different tissues and during development. researchgate.net

Role in Immunology: The discovery of sialic acid-binding immunoglobulin-like lectins (Siglecs) revealed the crucial role of sialylation in regulating the immune system. It was found that specific Siglecs, such as CD22 (Siglec-2), preferentially bind to α2,6-linked sialic acids, a recognition that is involved in modulating B-cell activation and other immune responses. oup.com

These foundational discoveries transformed the view of sialic acids from simple structural components to key informational molecules whose specific linkages, such as the alpha-2,6 configuration, encode distinct biological functions.

Properties

IUPAC Name

(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5R,6R)-6-[[(2R,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C84H138N6O62/c1-21(100)85-27(9-91)46(111)64(32(110)12-94)144-73-43(88-24(4)103)54(119)67(37(17-99)138-73)147-78-63(128)70(148-80-72(60(125)50(115)34(14-96)137-80)150-75-45(90-26(6)105)56(121)66(36(16-98)140-75)146-77-62(127)58(123)52(117)40(143-77)20-135-84(82(131)132)8-29(107)42(87-23(3)102)69(152-84)48(113)31(109)11-93)53(118)38(141-78)18-133-79-71(59(124)49(114)33(13-95)136-79)149-74-44(89-25(5)104)55(120)65(35(15-97)139-74)145-76-61(126)57(122)51(116)39(142-76)19-134-83(81(129)130)7-28(106)41(86-22(2)101)68(151-83)47(112)30(108)10-92/h9,27-80,92-99,106-128H,7-8,10-20H2,1-6H3,(H,85,100)(H,86,101)(H,87,102)(H,88,103)(H,89,104)(H,90,105)(H,129,130)(H,131,132)/t27-,28-,29-,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51-,52-,53+,54+,55+,56+,57-,58-,59-,60-,61+,62+,63-,64+,65+,66+,67+,68+,69+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80+,83+,84+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUUDFCLKLQVGTB-YEUWVLACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)NC(=O)C)OC4C(C(C(OC4OCC5C(C(C(C(O5)OC6C(OC(C(C6O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)COC1(CC(C(C(O1)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O)NC(=O)C)O)CO)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@H]4[C@H]([C@@H]([C@H](O[C@@H]4OC[C@@H]5[C@H]([C@@H]([C@@H]([C@@H](O5)O[C@@H]6[C@H](O[C@H]([C@@H]([C@H]6O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)O)O[C@@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)CO[C@@]1(C[C@@H]([C@H]([C@@H](O1)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O)NC(=O)C)O)CO)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C84H138N6O62
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2224.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Enzymatic Regulation of Neu5ac Alpha 2 6 N Glycans

Core N-Glycan Synthesis and Branching Mechanisms

The foundation for all N-glycans is a core oligosaccharide structure assembled on a lipid carrier, dolichol-phosphate, at the ER membrane. nih.gov This precursor is then transferred to specific asparagine residues within the consensus sequence Asn-X-Ser/Thr of nascent polypeptide chains. sigmaaldrich.com Following this transfer, the N-glycan undergoes extensive processing and maturation as it transits through the ER and Golgi.

In the Golgi apparatus, a series of glycosidases and glycosyltransferases modify the initial structure to create a variety of N-glycans, including high-mannose, hybrid, and complex types. sigmaaldrich.comresearchgate.net The generation of complex N-glycans, which are the precursors for sialylation, is initiated by the enzyme N-acetylglucosaminyltransferase I (MGAT1). nih.gov This is followed by the removal of mannose residues and the addition of further N-acetylglucosamine (GlcNAc) residues by other enzymes like MGAT2, MGAT4, and MGAT5. oulu.finih.gov This sequential addition of GlcNAc residues creates the characteristic branches or "antennae" of complex N-glycans. sigmaaldrich.com These antennae, commonly terminating with the disaccharide sequence Galβ1-4GlcNAc, known as N-acetyllactosamine (LacNAc), serve as the acceptor substrates for the final sialylation step. nih.gov

Key Enzymes in N-Glycan Branching
EnzymeFunctionLocation
MGAT1Initiates complex N-glycan synthesismedial-Golgi
α-mannosidase IITrims mannose residuesmedial-Golgi
MGAT2Adds second GlcNAc, creating biantennary structuresmedial-Golgi
MGAT4Initiates the third GlcNAc branchmedial-Golgi
MGAT5Initiates the fourth GlcNAc branchmedial-Golgi

Sialic Acid Metabolism and Donor Substrate (CMP-Neu5Ac) Generation

Sialic acids are a family of nine-carbon sugars, with N-acetylneuraminic acid (Neu5Ac) being the most common form in humans. gutnliver.orgresearchgate.net The biosynthesis of Neu5Ac begins in the cytoplasm with the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to N-acetylmannosamine (ManNAc). researchgate.net This is followed by a series of enzymatic reactions that ultimately produce free Neu5Ac in the cytoplasm. researchgate.net

For Neu5Ac to be used in glycosylation, it must first be activated into a high-energy sugar nucleotide donor. This activation occurs in the nucleus, where CMP-Neu5Ac synthetase (CMAS) catalyzes the reaction between Neu5Ac and cytidine (B196190) triphosphate (CTP) to form cytidine-5'-monophospho-N-acetylneuraminic acid (CMP-Neu5Ac). nih.govacs.org This activated donor, CMP-Neu5Ac, is then transported from the nucleus to the cytoplasm and subsequently into the Golgi apparatus via a specific transporter, SLC35A1. researchgate.net Inside the Golgi lumen, CMP-Neu5Ac serves as the donor substrate for sialyltransferases, which transfer the Neu5Ac moiety to the termini of glycan chains. researchgate.netoup.com

The Role of Beta-Galactoside Alpha-2,6 Sialyltransferase 1 (ST6GAL1)

The final and defining step in the synthesis of Neu5Ac α(2-6) N-glycans is catalyzed by the enzyme Beta-galactoside alpha-2,6-sialyltransferase 1 (ST6GAL1). wikipedia.org This type II membrane protein, primarily located in the trans-Golgi apparatus, is responsible for transferring Neu5Ac from the donor substrate CMP-Neu5Ac to the terminal galactose residues of N-glycan chains, forming an α(2-6) linkage. gutnliver.orgnih.govfrontiersin.org ST6GAL1 is considered the primary enzyme responsible for the α(2-6) sialylation of N-glycans on many glycoproteins. researchgate.netnih.gov

The expression of the ST6GAL1 gene is subject to complex transcriptional regulation, allowing for cell-type and tissue-specific expression patterns. nih.gov This regulation involves the use of multiple distinct promoters and alternative splicing, resulting in different mRNA isoforms. researchgate.netnih.gov Several transcription factors have been identified that modulate ST6GAL1 expression. For instance, the transcription factor HNF1 can bind to the P1 promoter to increase ST6GAL1 expression in colon cancer cells and nonmalignant hepatocytes. nih.gov In contrast, the stem cell transcription factor Sox2 has been shown to bind near the P3 promoter to induce ST6GAL1 expression in ovarian cancer cells. nih.gov Other factors implicated in its transcriptional control include SP1. nih.gov The intricate regulation of its gene expression highlights the importance of precise control over the levels of α(2-6) sialylation in different physiological and pathological contexts.

After translation, the ST6GAL1 protein undergoes several post-translational modifications that are critical for its proper folding, stability, and enzymatic activity. cusabio.com As a glycoprotein (B1211001) itself, ST6GAL1 is N-glycosylated. uniprot.org It also contains disulfide bonds that are important for maintaining its three-dimensional structure. nih.gov For example, one disulfide bond is critical for catalytic activity both in vitro and in vivo. nih.gov These modifications, occurring in the ER and Golgi, ensure that the enzyme matures into its active conformation, capable of efficiently catalyzing the sialylation reaction within the Golgi lumen. cusabio.comyoutube.com

ST6GAL1 exhibits a specific substrate preference, primarily recognizing and transferring sialic acid to terminal galactose residues found on complex N-glycans. reactome.org The enzyme catalyzes the transfer of Neu5Ac from CMP-Neu5Ac to the acceptor glycan. gutnliver.org The catalytic mechanism involves the deprotonation of the hydroxyl group on the galactose acceptor, which then acts as a nucleophile to attack the anomeric carbon of the sialic acid on the CMP-Neu5Ac donor. researchgate.net

Kinetic Parameters of Rat ST6GAL1
SubstrateKm (µM)kcat (s⁻¹)
CMP-Neu5AcData not consistently availableData not consistently available
Asialofetuin (acceptor)Data not consistently availableData not consistently available

Note: Specific Km and kcat values for ST6GAL1 can vary depending on the experimental conditions and the specific acceptor substrate used. Published studies often report activity in nanomoles/min rather than providing full kinetic constants. nih.gov

The preferred acceptor substrate for ST6GAL1 is the N-acetyllactosamine (LacNAc) sequence (Galβ1-4GlcNAc) located at the non-reducing termini of N-glycan antennae. mdpi.com Studies have shown that while the enzyme requires the terminal galactose, it can tolerate some modifications to this sugar. uu.nl The recognition process is governed by the three-dimensional structure of the enzyme's active site, which forms a binding pocket that accommodates the LacNAc moiety. nih.govresearchgate.net The interaction between the enzyme and the LacNAc substrate positions the terminal galactose appropriately for the nucleophilic attack on the CMP-Neu5Ac donor, ensuring the specific formation of the α(2-6) linkage. researchgate.net Interestingly, the stem region of the ST6GAL1 enzyme appears to play a role in its preference for glycoprotein acceptors over free oligosaccharides. nih.gov

Compound Name Reference Table

Abbreviation/Common NameFull Chemical Name
Neu5AcN-acetylneuraminic acid
N-GlycanAsparagine-linked glycan
CMP-Neu5AcCytidine-5'-monophospho-N-acetylneuraminic acid
ST6GAL1Beta-galactoside alpha-2,6-sialyltransferase 1
LacNAcN-acetyllactosamine (Galβ1-4GlcNAc)
GlcNAcN-acetylglucosamine
UDP-GlcNAcUridine diphosphate (B83284) N-acetylglucosamine
ManNAcN-acetylmannosamine
CTPCytidine triphosphate
GalGalactose
ManMannose
AsnAsparagine

Substrate Specificity and Catalytic Activity of ST6GAL1

Influence of Underlying Glycan Structures on Sialylation Efficiency

The efficiency of α(2-6) sialylation, predominantly catalyzed by the enzyme β-galactoside α-2,6-sialyltransferase 1 (ST6GAL1), is profoundly influenced by the structure of the acceptor N-glycan. The enzyme exhibits significant preference for specific topologies, particularly concerning the branching patterns of the glycan antennae.

Research has demonstrated that ST6GAL1 preferentially acts on bi-antennary N-glycans. Within this structure, the enzyme displays a notable regioselectivity, favoring the addition of sialic acid to the terminal galactose (Gal) residue on the α1,3-antenna over the α1,6-antenna. nih.gov This branch-specific sialylation is a key feature of ST6GAL1's substrate specificity. researchgate.net

The degree of branching on the N-glycan also plays a critical role. Kinetic studies have indicated that bi-antennary glycans are generally better substrates than more complex, highly branched structures such as tri- and tetra-antennary glycans. biorxiv.org The presence of additional antennae can create steric hindrance, potentially limiting the accessibility of the terminal galactose residues to the active site of ST6GAL1.

Furthermore, other modifications to the core N-glycan structure can inhibit sialylation. For example, the addition of a "bisecting" N-acetylglucosamine (GlcNAc) residue, catalyzed by the enzyme GlcNAcT-III, has been shown to negatively impact the activity of ST6GAL1, effectively preventing α(2-6) sialylation. nih.govmolbiolcell.org This highlights the coordinated and sometimes competing nature of different glycosylation steps in determining the final glycan structure. The ratio of sialic acid isomers is also dependent on the degree of branching; bi-antennary glycans on human alpha-1-acid glycoprotein (hAGP) almost exclusively feature α2,6-linked sialic acid, whereas tri- and tetra-antennary structures show an increased proportion of α2,3-linked sialic acid. acs.org

N-Glycan FeatureInfluence on ST6GAL1 ActivityReference
Bi-antennary StructurePreferred Substrate biorxiv.org
α1,3-AntennaPreferentially Sialylated over α1,6-Antenna nih.gov
Tri- and Tetra-antennary StructuresLower Sialylation Efficiency Compared to Bi-antennary biorxiv.org
Bisecting GlcNAcInhibitory Effect nih.govmolbiolcell.org

Interaction with Other Glycosyltransferases (e.g., FUT8)

The biosynthesis of a mature N-glycan is a result of the coordinated, sequential, and sometimes competitive actions of numerous glycosyltransferases. The interplay between ST6GAL1 and α1,6-fucosyltransferase (FUT8) provides a clear example of this complex relationship. FUT8 is the sole enzyme responsible for adding a fucose residue to the innermost GlcNAc of the N-glycan core, a modification known as core fucosylation.

Studies have revealed a hierarchical relationship where core fucosylation can significantly impede subsequent α(2-6) sialylation. It has been observed that ST6GAL1 exhibits a preference for non-fucosylated substrates. In experimental models where the Fut8 gene is absent, there is a marked increase in the levels of α(2-6) sialylated N-glycans. This increase is not due to elevated expression of the ST6GAL1 enzyme itself, but rather to an enhancement of its catalytic activity on the non-fucosylated glycan substrates that become available.

This suggests that the presence of a core fucose residue sterically hinders the action of ST6GAL1, making the glycan a less favorable substrate. Therefore, the activity of FUT8 can effectively gate the subsequent action of ST6GAL1, demonstrating a competitive interaction where the action of one glycosyltransferase directly influences the efficiency of another.

Comparative Analysis with Other Sialyltransferases (e.g., Alpha-2,3 Sialyltransferases)

The sialyltransferase family comprises multiple enzymes that catalyze the formation of different sialic acid linkages. A primary distinction is made between α(2-6) sialyltransferases, such as ST6GAL1, and α(2-3) sialyltransferases (e.g., ST3Gal-I, -III, -IV). These enzyme families differ fundamentally in the type of glycosidic bond they form, their substrate preferences, tissue distribution, and biological roles.

Linkage Specificity: The most fundamental difference is the linkage they create. ST6GAL1 exclusively transfers Neu5Ac to the C6 position of a terminal galactose or N-acetylgalactosamine residue, forming an α(2-6) linkage. In contrast, ST3Gal enzymes transfer Neu5Ac to the C3 position of a terminal galactose, creating an α(2-3) linkage. nih.gov

Substrate and Tissue Specificity: While both enzyme types recognize terminal galactose residues, their expression patterns and specificity for underlying glycan structures differ significantly. For example, human airway epithelial cells, which are targets for human influenza viruses, predominantly express α(2-6) linked sialic acids. Conversely, secreted mucins in the airway are rich in α(2-3) linked sialic acids. This differential expression is a key determinant of influenza virus tropism. spandidos-publications.com

Biological Roles: The distinct linkages confer unique structural and functional properties to glycoproteins, leading to different biological outcomes. For instance, α(2-6) sialylation of the B cell receptor has been shown to modulate immune responses. In the context of cancer, upregulation of ST6GAL1 is frequently associated with metastasis and chemoresistance, in part by sialylating receptors like the Fas death receptor and β1-integrins. frontiersin.org While α(2-3) sialylation is also implicated in cancer, the specific roles and target proteins often differ, leading to distinct pathological consequences. Some studies show that α(2-3) and α(2-6) sialyltransferases can have mutually exclusive expression patterns and remarkable tissue specificity.

FeatureAlpha-2,6 Sialyltransferases (e.g., ST6GAL1)Alpha-2,3 Sialyltransferases (e.g., ST3Gal enzymes)
Linkage Formed Neu5Acα(2-6)Gal/GalNAcNeu5Acα(2-3)Gal
Primary Substrate Type Terminal Galβ1-4GlcNAc on complex N-glycansTerminal Galβ1-3/4GlcNAc on N- and O-glycans, and glycolipids
Example Location of High Expression Human airway epithelial cells, B lymphocytesSecreted mucins, various other tissues
Role in Influenza Tropism Primary receptor for human influenza virusesPrimary receptor for avian influenza viruses
Key Biological Functions Modulation of immune cell signaling, cancer progression, protein stabilityCell adhesion, inflammation, cancer metastasis

Cellular Compartmentation of Biosynthetic Pathways

The synthesis of Neu5Ac α(2-6) N-glycans is a testament to the highly organized and compartmentalized nature of the eukaryotic cell's secretory pathway. The process of N-glycosylation is spatially and temporally regulated, occurring in a stepwise fashion across the endoplasmic reticulum (ER) and the Golgi apparatus.

N-glycan synthesis begins in the ER with the assembly of a precursor oligosaccharide on a dolichol phosphate (B84403) carrier and its subsequent transfer to nascent polypeptide chains. The glycoprotein then transits to the Golgi apparatus, where the glycan undergoes extensive processing and maturation. This processing occurs sequentially as the glycoprotein moves through the distinct cisternae of the Golgi stack: the cis-, medial-, and trans-Golgi, and finally the trans-Golgi network (TGN).

Each Golgi compartment contains a specific set of resident glycosidases and glycosyltransferases that perform defined modifications. The terminal step of α(2-6) sialylation is geographically restricted to the trans-Golgi and the TGN. This precise localization is critical, as it ensures that sialylation occurs only after the antecedent steps of glycan trimming and branching have been completed in the earlier Golgi compartments.

The successful sialylation of a glycoprotein requires the co-localization of three essential components within the lumen of the trans-Golgi/TGN:

The Enzyme: The ST6GAL1 enzyme, a type II transmembrane protein, is actively retained in the trans-Golgi cisternae.

The Acceptor Substrate: The glycoprotein bearing a mature N-glycan with a terminal Galβ1-4GlcNAc sequence.

The Donor Substrate: The activated sugar nucleotide, CMP-N-acetylneuraminic acid (CMP-Neu5Ac).

The donor, CMP-Neu5Ac, is synthesized in the nucleus or cytosol and must be actively transported into the lumen of the Golgi by a specific CMP-sialic acid transporter (CST). This strict compartmentalization prevents premature or disordered glycan modifications and is fundamental to the synthesis of functionally competent glycoproteins.

Molecular and Structural Biology of Neu5ac Alpha 2 6 N Glycans

Conformational Dynamics and Flexibility of Alpha-2,6 Sialyl Linkages

The three-dimensional structure and flexibility of the Neu5Ac α(2-6) linkage are crucial determinants of its biological activity. The conformation of this linkage is primarily defined by three torsional angles: phi (φ), psi (ψ), and omega (ω). frontiersin.org The φ (C1-C2-O-C6′) and ψ (C2-O-C6′-C5′) angles describe the orientation around the glycosidic bond, while the ω (O-C6′-C5′-O5′) angle around the C5′-C6′ bond of the adjacent galactose (Gal) or N-acetylglucosamine (GlcNAc) residue provides additional flexibility. frontiersin.org

Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics (MD) simulations have been instrumental in elucidating the conformational preferences of this linkage. frontiersin.orgnih.govnih.gov Studies on α2,6-sialyllactosamine (Neu5Acα2-6Galβ1-4GlcNAc) have revealed that the φ angle predominantly exists in two conformational families, with values around -60° (anti-gauche, -g) and 180° (trans, t). nih.gov The ψ angle, however, tends to remain more constant, typically around 180°. nih.gov The ω angle can adopt three staggered rotamers, with the gt conformer (ω around 60°) being the most populated in solution. nih.govnih.gov This gt conformer is stabilized by intramolecular van der Waals interactions and hydrogen bonds between Neu5Ac and GlcNAc, leading to a bent, "umbrella-like" topology. nih.gov

Torsional AngleDefinitionObserved Conformations/ValuesSignificance
Phi (φ)C1-C2-O-C6′Equilibrium between -60° (-g conformer) and 180° (t conformer) nih.govMajor determinant of the orientation of the sialic acid residue.
Psi (ψ)C2-O-C6′-C5′Remains relatively constant around 180° nih.govContributes to the overall rigidity of the linkage.
Omega (ω)O-C6′-C5′-O5′Equilibrium of three staggered rotamers, with a predominant gt conformer (around 60°) nih.govnih.govProvides additional flexibility to the linkage and influences the overall glycan topology. frontiersin.org

Structural Determinants of Recognition by Glycan-Binding Proteins

The recognition of Neu5Ac α(2-6) N-glycans by glycan-binding proteins, particularly Siglecs (sialic acid-binding immunoglobulin-like lectins), is a key event in many biological processes, including immune regulation. frontiersin.orgpnas.org Structural studies have revealed a canonical motif for sialic acid recognition by Siglecs. pnas.orgnih.gov A highly conserved arginine residue within the V-set domain of the Siglec forms a salt bridge with the carboxyl group of sialic acid. pnas.orgnih.gov For instance, this critical interaction is mediated by Arg124 in Siglec-5, Arg109 in Siglec-8, and Arg119 in Siglec-10. pnas.orgnih.govbiorxiv.org

In addition to this salt bridge, the glycerol (B35011) side chain of sialic acid forms hydrogen bonds with the backbone of the G-strand of the Siglec, mimicking the interaction between β-strands in a β-sheet. nih.gov This interaction is largely independent of the specific sialyl linkage type. The specificity for the α(2-6) linkage is often determined by interactions with more variable loop regions of the Siglec, such as the CC' and GG' loops. pnas.orgnih.gov For example, in Siglec-10, both α2,3- and α2,6-sialoglycans are recognized, with the binding process being primarily driven by the sialic acid and galactose moieties. nih.gov

Glycan-Binding Protein (Family)Key Interacting Residue(s)Interaction with Neu5Ac α(2-6) N-GlycanSignificance
Siglec-5Arg124 nih.govForms a salt bridge with the carboxyl group of sialic acid. nih.govPrimary recognition of the sialic acid moiety.
Siglec-8Arg109 pnas.orgForms a salt bridge with the carboxyl group of sialic acid. pnas.orgEssential for sialic acid recognition. pnas.org
Siglec-10Arg119 (canonical), Arg127 (non-canonical) biorxiv.orgR119 forms a salt bridge with the carboxyl group of sialic acid; mutation of R119 abolishes binding. biorxiv.orgDual arginine residues suggest a cooperative role in sialic acid engagement. biorxiv.org
Siglecs (General)G-strand backboneForms β-sheet-like hydrogen bonds with the glycerol side chain of sialic acid. nih.govStabilizes the glycan-protein interaction.

Impact of Alpha-2,6 Sialylation on Glycoprotein (B1211001) Conformation and Stability

Furthermore, sialylation can protect glycoproteins from proteolytic degradation and thermal denaturation. nih.gov An interesting example of the nuanced effects of sialylation is seen in Immunoglobulin G (IgG). The presence of α2,6-linked sialic acid on the 3-arm of the Fc N-glycan, which is the major sialylated glycoform in human serum IgG, does not destabilize the CH2 domain. nih.gov This is in contrast to α2,3-linked sialic acid on the 6-arm, which can cause steric hindrance and weaken the interaction between the glycan and the CH2 domain, leading to destabilization. nih.gov

PropertyImpact of Alpha-2,6 SialylationUnderlying MechanismExample
Conformational StabilityEnhanced nih.govIncreased electrostatic interactions and hydrogen bonding between sialic acid and the protein backbone. nih.govSialylated fetuin shows increased stability during early unfolding transitions. nih.gov
Protection from ProteolysisIncreased nih.govSteric hindrance and masking of cleavage sites.General observation for sialylated glycoproteins. nih.gov
Thermal StabilityIncreased nih.govStabilization of the folded protein structure.General observation for sialylated glycoproteins. nih.gov
Domain Stability (IgG Fc)No destabilization of the CH2 domain nih.govThe α2,6-linkage on the 3-arm avoids steric clashes with the protein backbone. nih.govHuman serum IgG1 with α2,6-sialylated Fc glycans. nih.gov

Branch-Specific Sialylation Patterns on Multi-Antennary N-Glycans

On complex, multi-antennary N-glycans, the addition of α(2-6) linked sialic acid is not random but often follows specific patterns, a phenomenon known as branch-specific sialylation. The enzyme responsible for creating this linkage is β-galactoside α-2,6-sialyltransferase I (ST6Gal-I). nih.gov Studies have shown that ST6Gal-I exhibits a preference for specific branches of the N-glycan.

A prominent example is the sialylation of the biantennary N-glycan on the Fc fragment of IgG. Mass spectrometry and NMR studies have demonstrated that ST6Gal-I preferentially sialylates the galactose residue on the α1-3 mannose branch. nih.gov This preference is maintained even when the glycan is not attached to the protein, suggesting an inherent specificity of the enzyme. nih.gov Analysis of more complex N-glycans, such as those from alpha-1-acid glycoprotein, has also revealed specific patterns of α2-6 sialylation on biantennary, triantennary, and tetraantennary structures, which typically contain zero or one α2-6 linked sialic acid residue. nih.gov The ability to analyze these branch-specific patterns is crucial for understanding the functional consequences of sialylation. rsc.org

GlycoproteinN-Glycan TypePreferred Branch for Alpha-2,6 SialylationAnalytical Method(s)
Immunoglobulin G (IgG) FcBiantennaryα1-3 Mannose Branch nih.govMass Spectrometry and NMR Spectroscopy nih.gov
Alpha-1-acid glycoproteinBiantennary, Triantennary, TetraantennaryGenerally contains 0 or 1 α2–6 linked sialic acid, indicating specific but limited sialylation across branches. nih.govCapillary Nanogel Electrophoresis nih.gov

Biological Functions and Intermolecular Interactions of Neu5ac Alpha 2 6 N Glycans

Modulation of Cell-Cell Communication and Adhesion

Alterations in the expression of α(2-6) sialylated N-glycans have been strongly correlated with changes in cell adhesion properties, particularly in the context of cancer metastasis. gutnliver.org Increased levels of α(2-6) sialylation on the surface of cancer cells can lead to reduced cell-cell adhesion, a critical step in the metastatic cascade that allows tumor cells to detach from the primary tumor mass. mdpi.com For instance, in colorectal cancer, the α(2-6) sialylation of membrane-anchored receptors has been shown to modulate cell adhesion, motility, and invasiveness. gutnliver.org This effect may be partly due to the masking of underlying adhesion molecules or the alteration of receptor conformations that are critical for cell-cell binding.

Roles in Immune Recognition and Regulation

The immune system relies on a sophisticated network of recognition events, many of which are mediated by glycan-protein interactions. Neu5Ac α(2-6) N-glycans serve as key recognition motifs and modulators in this system, influencing the activity of various immune cells and molecules.

Sialic acid-binding immunoglobulin-like lectins (Siglecs) are a family of transmembrane receptors expressed on the surface of immune cells that play crucial roles in distinguishing "self" from "non-self" and regulating immune responses. frontiersin.orgpnas.org These lectins recognize and bind to sialic acid-containing glycans, with the specific linkage of the sialic acid often determining the binding affinity and subsequent signaling outcome.

Neu5Ac α(2-6) N-glycans are prominent ligands for several Siglecs. For example, Siglec-2 (CD22), which is expressed on B cells, shows a binding preference for the Neu5Acα2-6Galβ1-4GlcNAc sequence on N-glycans. pnas.org This interaction is critical for modulating B cell activation. Research has shown that different Siglecs can exhibit distinct preferences for the presentation of the α(2-6) sialic acid on different branches of complex N-glycans. For instance, human Siglec-3, -9, and -10 prefer the α(2-6) sialoside on the α1-3 branch of an N-glycan. frontiersin.org These specific recognition patterns highlight the fine-tuning of immune regulation mediated by α(2-6) sialylation.

Table 1: Siglec Interactions with Neu5Ac α(2-6) N-Glycans

Siglec Preferential Ligand Structure Key Biological Role
Siglec-2 (CD22) Neu5Acα2-6Galβ1-4GlcNAc Regulation of B cell activation
Siglec-3 (CD33) Neu5Acα2-6Gal on the α1-3 branch of N-glycans Immune cell signaling
Siglec-9 Neu5Acα2-6Gal on the α1-3 branch of N-glycans Immune cell signaling

Galectins are a family of β-galactoside-binding proteins that are involved in a variety of cellular processes, including cell adhesion, migration, and apoptosis. nih.gov The binding of galectins to cell surface glycoproteins is dependent on the availability of terminal galactose residues. The addition of a bulky, negatively charged Neu5Ac residue in an α(2-6) linkage to the terminal galactose can sterically hinder or block the binding of galectins. mdpi.comnih.gov

This inhibitory effect of α(2-6) sialylation on galectin binding serves as a molecular "off switch" for galectin-mediated signaling. nih.gov For example, upregulation of cell surface α(2-6) sialylation can prevent the binding of pro-apoptotic galectins, thereby promoting tumor cell survival. mdpi.com Studies have demonstrated that while α(2,3)-sialylation of β-galactosides is tolerated by some galectins, none of the 13 galectins studied, including Galectin-1, -3, -8, or -9, could bind to β-galactosides that were α(2,6)-sialylated. nih.gov

The glycosylation of the fragment crystallizable (Fc) region of immunoglobulin G (IgG) antibodies is a critical determinant of their effector functions, such as antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC). mabion.euresearchgate.net The presence of Neu5Ac α(2-6) N-glycans on the Fc region is particularly associated with the anti-inflammatory properties of IgG. nih.gov

Sialylation of the Fc glycan, specifically with α(2-6) linked Neu5Ac, can modulate the interaction of the antibody with Fcγ receptors (FcγRs) on immune cells. amegroups.org This modification is thought to influence the conformational structure of the Fc region, thereby altering its binding affinity for different FcγRs and consequently modulating the downstream immune response. While the absence of core fucose is known to enhance ADCC, the addition of terminal α(2-6) Neu5Ac is linked to increased anti-inflammatory activity. researchgate.netnih.gov

Regulation of Protein Half-Life and Biological Fate

The ASGPR specifically recognizes and binds to glycoproteins that have exposed terminal galactose residues, leading to their endocytosis and degradation. By masking these galactose residues, α(2-6) sialylation extends the circulation time of many therapeutic proteins and endogenous glycoproteins, ensuring their sustained biological activity. mdpi.com The degree of sialylation is therefore a critical quality attribute for many recombinant therapeutic proteins. mdpi.com

Mechanisms in Host-Pathogen Interactions

The glycan landscape of the host cell surface is a primary target for pathogens seeking to initiate infection. Neu5Ac α(2-6) N-glycans serve as specific receptors for a variety of pathogens, most notably human influenza viruses. nih.gov

The hemagglutinin (HA) protein on the surface of human influenza A viruses has a binding preference for Neu5Acα2-6Gal terminated glycans, which are abundantly expressed on epithelial cells of the human upper respiratory tract. nih.govmdpi.com This specific interaction is the first step in viral attachment and entry into the host cell. In contrast, avian influenza viruses preferentially bind to Neu5Acα2-3Gal linkages, which are more prevalent in the avian gut and the human lower respiratory tract. nih.gov This difference in receptor specificity is a major determinant of the host range and transmissibility of influenza viruses. nih.govmanchester.ac.uk

Some bacteria have also evolved mechanisms to interact with or mimic host sialic acid structures. For example, certain strains of Haemophilus influenzae can incorporate host-derived sialic acid, including Neu5Ac, into their lipooligosaccharide, a process that may help the bacteria evade the host immune system. mdpi.comsigmaaldrich.com

Table 2: Pathogen Interactions with Neu5Ac α(2-6) N-Glycans

Pathogen Interacting Molecule Biological Outcome
Human Influenza A Virus Hemagglutinin (HA) Viral attachment and entry into host respiratory epithelial cells

Receptor Binding for Viral Adherence (e.g., Influenza Hemagglutinin)

The terminal Neu5Ac α(2-6) N-glycan serves as a primary attachment receptor for certain viruses, most notably human influenza A viruses. The hemagglutinin (HA) protein on the surface of the influenza virus is responsible for recognizing and binding to sialic acid residues on the host cell surface, a critical first step in initiating infection.

The specificity of influenza virus hemagglutinin for either α(2-3)- or α(2-6)-linked sialic acids is a major determinant of host tropism. Human-adapted influenza viruses preferentially bind to Neu5Ac α(2-6) N-glycans, which are abundantly expressed on the epithelial cells of the human upper respiratory tract. In contrast, avian influenza viruses typically exhibit a preference for Neu5Ac α(2-3)-linked glycans, which are more prevalent in the avian gastrointestinal tract and the lower respiratory tract of humans. This differential receptor distribution is a key factor in the species barrier for influenza virus transmission.

Structural studies have elucidated the molecular basis for this binding specificity. The receptor-binding site (RBS) of hemagglutinin is a shallow pocket at the distal tip of the protein. The orientation of the glycosidic linkage between sialic acid and galactose influences how the glycan fits into this binding site. The α(2-6) linkage allows for a different conformation of the terminal sialic acid compared to the α(2-3) linkage, which is specifically recognized by the hemagglutinin of human-adapted viruses. Mutations in the hemagglutinin gene can alter this binding preference, enabling avian viruses to acquire the ability to bind to α(2-6) linked receptors, a crucial step for a potential pandemic strain to emerge.

Virus TypePreferred Sialic Acid LinkagePrimary Host Cell Receptor LocationHemagglutinin (HA) Binding Specificity
Human Influenza ANeu5Ac α(2-6) N-GlycanUpper Respiratory Tract EpitheliumAdapted for α(2-6) linkage
Avian Influenza ANeu5Ac α(2-3) N-GlycanAvian Gastrointestinal Tract, Human Lower Respiratory TractAdapted for α(2-3) linkage

Bacterial and Parasitic Sialic Acid Utilization

While viruses utilize Neu5Ac α(2-6) N-glycans for attachment, various bacteria and some parasites have evolved mechanisms to exploit host sialic acids for their own benefit, including immune evasion and nutrition.

Bacterial Sialic Acid Utilization:

Many pathogenic bacteria have developed strategies to coat their own surfaces with sialic acid, a phenomenon known as molecular mimicry. By displaying sialic acid, which is a "self" molecule in the host, these bacteria can evade recognition by the host's immune system. Some bacteria can synthesize their own sialic acid, while others scavenge it directly from the host environment.

Bacterial sialidases, or neuraminidases, are enzymes that can cleave terminal sialic acid residues, including Neu5Ac, from host cell surface glycans. This can serve multiple purposes. The released sialic acid can be taken up by the bacteria and used as a carbon and nitrogen source. Additionally, the removal of sialic acid from host cells can unmask underlying receptors, facilitating bacterial adhesion to the host tissue. For example, some strains of Haemophilus influenzae can incorporate host-derived sialic acid into their lipooligosaccharide (LOS), which contributes to their resistance to the host's complement system.

Parasitic Sialic Acid Utilization:

The utilization of sialic acids by parasites is diverse. One of the most well-studied examples is the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. This parasite possesses a unique enzyme called trans-sialidase. Unlike viral neuraminidases that only cleave sialic acid, the trans-sialidase of T. cruzi can transfer sialic acid from host glycoconjugates to acceptor molecules on its own surface.

However, it is crucial to note that the T. cruzi trans-sialidase exhibits a strict specificity for transferring Neu5Ac from donors containing an α(2-3) linkage to galactose. nih.gov It does not effectively utilize Neu5Ac α(2-6) N-glycans as donors. nih.gov Therefore, while T. cruzi is a prime example of parasitic sialic acid utilization, it specifically targets α(2-3) linked sialic acids on the host cell surface for this process. This highlights the nuanced and specific nature of pathogen-glycan interactions.

Other parasites, such as the malaria-causing Plasmodium falciparum, also interact with sialylated glycans on red blood cells as part of the invasion process, although the specificities for different sialic acid linkages can vary between parasite strains and invasion pathways.

Pathogen TypeMechanism of Sialic Acid UtilizationSpecificity for Neu5Ac α(2-6) N-Glycan
Bacteria (e.g., Haemophilus influenzae) Molecular mimicry, nutrient source, unmasking of receptors via sialidases.Can utilize cleaved Neu5Ac, but initial interaction may not be linkage-specific.
Parasites (e.g., Trypanosoma cruzi) Acquisition of host sialic acid via trans-sialidase for immune evasion.Does not utilize Neu5Ac α(2-6) N-glycans; specific for α(2-3) linked donors. nih.gov

Roles in Pathophysiological Processes and Disease Mechanisms

Aberrant Alpha-2,6 Sialylation in Malignancy

A common feature of malignant transformation is the alteration of cell surface glycosylation, with a notable increase in the density of sialic acid-containing glycans, a state referred to as hypersialylation. frontiersin.org This is frequently driven by the upregulation of sialyltransferases, particularly β-galactoside α-2,6-sialyltransferase 1 (ST6GAL1), the primary enzyme responsible for adding α2,6-linked sialic acids to N-glycans. frontiersin.orgspandidos-publications.com This increased α2,6 sialylation is not merely a marker of cancer but an active participant in tumor progression, metastasis, immune evasion, and therapeutic resistance. spandidos-publications.comnih.govgutnliver.org

Mechanisms in Tumor Progression and Metastasis

Aberrant α2,6 sialylation profoundly impacts cell adhesion, a critical step in the metastatic cascade. The sialylation of integrins, key transmembrane adhesion receptors, can modulate their function in complex, context-dependent ways. mdpi.com For example, in colon cancer cells, enhanced sialylation of β1 integrin promotes adhesion to collagen I and increases cell migration. mdpi.comscienceopen.com Conversely, in some breast cancer cells, α2,6 hypersialylation of β1 integrin has been shown to decrease cell adhesion to extracellular matrix components like fibronectin and collagen IV. scienceopen.comnih.govresearchgate.net This suggests that α2,6 sialylation can fine-tune cellular adhesive properties, potentially facilitating detachment from the primary tumor.

Furthermore, ST6GAL1-mediated sialylation can promote resistance to anoikis (a form of programmed cell death that occurs when cells detach from the extracellular matrix), a crucial survival mechanism for circulating tumor cells. Sialylation of receptors like integrin β1 has been shown to protect cancer cells from apoptosis. nih.gov By modulating the function of adhesion molecules and activating pro-survival signaling pathways like PI3K/Akt, increased α2,6 sialylation equips cancer cells with the necessary tools to survive detachment, migrate, and establish distant metastases. spandidos-publications.comnih.gov

Contributions to Immune Evasion in Cancer

The dense layer of negatively charged sialic acids on the cancer cell surface can create a repulsive barrier, masking underlying antigens from immune cell recognition. More specifically, these α2,6-sialylated glycans serve as ligands for Sialic acid-binding immunoglobulin-like lectins (Siglecs), a family of inhibitory receptors expressed on various immune cells, including natural killer (NK) cells, T cells, and macrophages. mdpi.comnih.govnih.gov

When tumor cells display high levels of α2,6-sialylated ligands, they can engage inhibitory Siglec receptors on immune cells, transducing signals that dampen the anti-tumor immune response. mdpi.comnih.gov This interaction can suppress the cytotoxic activity of NK cells and T cells, promoting an immunosuppressive tumor microenvironment that allows the cancer to grow unchecked. nih.govmdpi.com The sialic acid-Siglec axis is now recognized as a significant immune checkpoint, and strategies to disrupt this interaction are being explored for cancer immunotherapy. nih.govnih.gov Additionally, ST6GAL1-mediated sialylation can stabilize the immune checkpoint protein PD-L1 in colorectal cancer cells, further contributing to an immunosuppressive tumor microenvironment. researchgate.net

Association with Therapeutic Resistance Mechanisms

Increased α2,6 sialylation has been linked to resistance against various cancer therapies, including chemotherapy and radiation. nih.govgutnliver.org Several mechanisms contribute to this phenomenon. Sialylation can alter the structure and function of cell surface receptors targeted by therapies. For instance, ST6GAL1-mediated sialylation of death receptors like Fas and Tumor Necrosis Factor Receptor 1 (TNFR1) can inhibit their ability to trigger apoptosis, a key mechanism of many anticancer drugs. frontiersin.orgnih.govnih.gov

In pancreatic cancer, increased surface α2,6 sialylation confers protection against the chemotherapeutic agent gemcitabine (B846) by reducing drug-induced DNA damage. nih.gov In colorectal cancer, ST6GAL1-induced sialylation of integrin β1 is associated with radioresistance by activating cellular survival signaling. nih.gov Furthermore, sialylation of the epidermal growth factor receptor (EGFR) has been shown to mediate resistance to EGFR inhibitors like gefitinib. researchgate.net These findings highlight ST6GAL1 and α2,6 sialylation as critical regulators of therapeutic response, making them potential targets to overcome drug resistance. gutnliver.orgnih.gov

Altered ST6GAL1 Expression in Specific Cancers (e.g., Colorectal, Prostate, Lymphoma)

Upregulation of ST6GAL1 and the subsequent increase in α2,6 sialylation are observed across a wide range of malignancies and often correlate with poor prognosis. spandidos-publications.comsemanticscholar.org

Colorectal Cancer (CRC): Increased ST6GAL1 expression is a common feature in CRC and is associated with metastasis and therapeutic failure. nih.govgutnliver.orgresearchgate.net High levels of ST6GAL1 have been linked to advanced tumor stages and poorer patient survival. researchgate.netsemanticscholar.org However, one study has suggested a contradictory role, indicating that ST6GAL1 may suppress invasion in CRC by stabilizing Intercellular Adhesion Molecule-1 (ICAM-1). nih.gov

Lymphoma: In diffuse large B-cell lymphoma (DLBCL), the expression and sialylation of certain oligosaccharides play a role in the disease's characteristics. nih.gov The presence of α2,6-linked sialic acid residues on specific glycans has been identified in some patient groups. nih.gov In anaplastic large cell lymphoma, knockdown of ST6GAL1 was found to enhance cell adhesion to galectin-8, suggesting a role for α2,6 sialylation in modulating cell adhesion properties. scilit.com

Table 1: ST6GAL1 Expression and Role in Specific Cancers

Cancer Type ST6GAL1 Expression Associated Outcomes Key Sialylated Proteins Reference
Colorectal Cancer Upregulated Metastasis, Chemo/Radioresistance, Poor Prognosis Integrin β1, Fas, PD-L1 nih.govgutnliver.orgresearchgate.net
Prostate Cancer Upregulated Aggressive Tumor Grade, Poor Survival, Invasion - spandidos-publications.comnih.govnih.gov
Lymphoma Variably Expressed Altered Cell Adhesion and Aggressiveness L-PHA reactive oligosaccharides nih.govscilit.com
Pancreatic Cancer Upregulated Chemoresistance, Aggression - spandidos-publications.comnih.gov
Ovarian Cancer Upregulated Advanced Stage, Poor Prognosis, Invasion Integrins, FGFR1 spandidos-publications.commdpi.comnih.gov
Breast Cancer Upregulated Aggressive Tumor Grade Integrins spandidos-publications.com

Glycan Remodeling on the Surface of Other Cells

Emerging evidence suggests that cancer cells can remodel the glycan landscape of their microenvironment. Prostate cancer cells may secrete active ST6GAL1 enzyme, which is then capable of modifying the glycans on the surface of other cells within the tumor stroma. nih.govconsensus.appwhiterose.ac.uk This extracellular remodeling can alter the behavior of stromal cells, such as fibroblasts and immune cells, creating a more supportive niche for tumor growth and metastasis. Sialylation of the stroma has been shown to suppress anti-tumor immunity, further highlighting the far-reaching impact of tumor-derived ST6GAL1. researchgate.net

Neu5Ac alpha(2-6) N-Glycans in Viral Pathogenesis

Neu5Ac α(2-6) N-glycans are critically important in the pathogenesis of certain viruses, most notably influenza A viruses, where they function as primary cellular receptors. The specificity of the viral hemagglutinin (HA) protein for different sialic acid linkages is a major determinant of host tropism and transmissibility. nih.govnih.gov

Human influenza viruses preferentially bind to sialic acids linked to galactose via an α2,6 linkage (Neu5Ac α(2-6)Gal). virology.wsembopress.orgwikipedia.org These α2,6-linked receptors are abundantly expressed on epithelial cells in the human upper respiratory tract (e.g., trachea and bronchi), which is the primary site of infection for seasonal influenza viruses. virology.wsasm.org This binding preference facilitates efficient viral attachment, entry, and subsequent human-to-human transmission. nih.govembopress.org

In contrast, avian influenza viruses typically show a preference for α2,3-linked sialic acids, which are the predominant form in the gastrointestinal tract of birds. virology.wsembopress.orgwikipedia.org While some α2,3-linked receptors are present in the human lower respiratory tract, the scarcity of these receptors in the upper airway limits the ability of most avian viruses to establish infection and transmit efficiently between humans. virology.wsasm.org A switch in receptor-binding preference from α2,3 to α2,6 is considered a critical step for an avian influenza virus to gain pandemic potential. nih.govembopress.org This adaptation allows the virus to efficiently infect the upper respiratory tract, enabling airborne transmission. embopress.org

Table 2: Influenza Virus Receptor Specificity

Virus Type Preferred Sialic Acid Linkage Primary Host Receptor Location Implication for Human Infection Reference
Human Influenza Neu5Ac α(2-6)Gal Upper Respiratory Tract Epithelium Efficient transmission between humans virology.wsembopress.orgasm.org
Avian Influenza Neu5Ac α(2-3)Gal Avian Gastrointestinal Tract Limited replication and transmission in humans virology.wsembopress.orgasm.org

The structural basis for this binding preference lies in key amino acid differences in the receptor-binding site of the HA protein. researchgate.net The shape, or topology, of the glycan receptor also plays a role, with human-adapted viruses showing a preference for α2,6 receptors that adopt a specific "umbrella-like" shape. umn.eduacs.org

Involvement in Inflammatory and Autoimmune Disorders

The sialylation of N-glycans, particularly the presence of terminal Neu5Ac α(2-6) linkages, plays a significant role in modulating inflammatory responses. A key example of this is the regulation of Immunoglobulin G (IgG) effector functions. The Fc region of IgG contains a conserved N-glycosylation site, and the composition of this glycan, including its terminal sialylation, can profoundly influence its anti-inflammatory properties.

Specifically, α(2-6) sialylation of the Fc glycan is crucial for the anti-inflammatory activity of intravenous immunoglobulin (IVIG), a therapeutic preparation of pooled IgG used to treat various autoimmune and inflammatory conditions. This sialylation is mediated by the enzyme β-galactoside α-2,6-sialyltransferase 1 (ST6GAL1). Sialylated IgG has a reduced affinity for activating Fcγ receptors (FcγRs) and an increased affinity for the inhibitory receptor FcγRIIb. This shift in receptor binding is thought to be a primary mechanism by which IVIG exerts its anti-inflammatory effects.

Furthermore, circulating levels of ST6GAL1, an acute-phase reactant, can increase during inflammation. This enzyme can then directly sialylate glycoproteins on the surface of immune cells and soluble proteins like IgG, thereby regulating inflammatory responses. nih.gov This extrinsic sialylation by serum ST6GAL1 is an emerging mechanism for controlling both classical and allergic inflammation. nih.gov

Alterations in the normal patterns of protein glycosylation, particularly a decrease in α(2-6) sialylation, are a hallmark of several autoimmune diseases, including rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE). In healthy individuals, a significant portion of circulating IgG is sialylated, contributing to an anti-inflammatory state. However, in patients with active autoimmune disease, there is a notable decrease in the level of sialylated IgG. mdpi.com

This reduction in IgG sialylation is associated with a pro-inflammatory phenotype. nih.gov Desialylated IgG has a higher affinity for activating FcγRs on immune cells, leading to the release of pro-inflammatory cytokines and exacerbation of the autoimmune response. In RA, for example, reduced sialylation of autoantibodies, such as anti-citrullinated protein antibodies (ACPAs), is linked to increased disease severity and joint inflammation. nih.gov Conversely, an increase in IgG sialylation, as seen during pregnancy-induced remission of RA, is associated with a decrease in disease activity.

The expression of ST6GAL1 is often altered in autoimmune diseases. For instance, reduced expression of ST6GAL1 in B cells can lead to the production of hyposialylated, pro-inflammatory IgG. nih.gov The axis of interleukin 23 (IL-23) and T helper 17 (Th17) cells has been identified as a key regulator of ST6GAL1 expression, with inflammatory cytokines potentially inhibiting its expression and leading to reduced IgG sialylation. researchgate.net Therefore, changes in α(2-6) sialylation patterns on IgG and other glycoproteins are not only a biomarker of autoimmune disease activity but also a key pathogenic mechanism.

Table 3: Sialylation Changes in Autoimmune Diseases

Autoimmune Disease Key Glycosylation Change Associated Autoantibody Functional Consequence
Rheumatoid Arthritis (RA) Decreased α(2-6) sialylation of IgG Anti-citrullinated protein antibodies (ACPAs) Increased pro-inflammatory activity, joint inflammation
Systemic Lupus Erythematosus (SLE) Decreased α(2-6) sialylation of IgG Anti-dsDNA antibodies Enhanced immune complex formation and inflammation

Research Methodologies for Analysis of Neu5ac Alpha 2 6 N Glycans

Enzymatic Glycan Release and Derivatization Strategies

The initial step in the analysis of N-glycans from glycoproteins involves their cleavage from the protein backbone. This is most commonly achieved enzymatically to ensure the structural integrity of the released oligosaccharides. acs.org Following release, chemical derivatization is often necessary to stabilize labile sialic acid residues and to enable linkage-specific identification. researchgate.netnih.gov

The most widely used enzyme for releasing intact N-glycans is Peptide-N-Glycosidase F (PNGase F). acs.org This enzyme cleaves the bond between the asparagine (Asn) residue of the protein and the innermost N-acetylglucosamine (GlcNAc) of all common N-glycan types, including high-mannose, hybrid, and complex structures. nih.govrsc.orgsciex.com The enzymatic reaction is highly efficient, particularly after the glycoprotein (B1211001) has been denatured, which increases the accessibility of the glycosylation sites to the enzyme. nih.govsemanticscholar.org

Sialic acids are notoriously unstable during mass spectrometry (MS) analysis, often being lost through in-source or post-source decay. researchgate.netnih.gov To counteract this, and to distinguish between linkage isomers, specific chemical derivatization strategies are employed. A prominent method involves a carbodiimide-mediated reaction that differentially modifies α(2-3)- and α(2-6)-linked sialic acids. rhhz.netnih.gov Under these conditions, the carboxylic acid group of an α(2-6)-linked Neu5Ac residue is converted into a stable amide (e.g., a dimethylamide), resulting in a predictable mass increase. rhhz.net In contrast, the carboxyl group of an α(2-3)-linked Neu5Ac residue preferentially reacts with the hydroxyl group of the adjacent galactose, forming a lactone, which corresponds to a loss of water. rhhz.net This differential modification imparts a significant mass difference between the two isomers, allowing for their unambiguous differentiation and relative quantification by mass spectrometry. rhhz.netnih.gov

Alternative strategies, such as stable isotope labeling, involve the sequential derivatization of α(2-6)- and α(2-3)-linked sialic acids with light and heavy isotopic reagents. biorxiv.org This approach creates isobaric tags for the different linkages, minimizing potential bias in ionization efficiency during MS analysis. biorxiv.org

Linkage TypeReaction with Carbodiimide/AmineProductMass Change (Da)Reference
Neu5Ac alpha(2-6)Amidation of carboxyl groupStable amide (e.g., Dimethylamide)+27.047 rhhz.net
Neu5Ac alpha(2-3)Intramolecular esterificationLactone-18.011 rhhz.net

Chromatographic Separation Techniques

Following release and derivatization, chromatographic methods are essential for separating the highly complex mixture of N-glycans. The ability to resolve isomers, including those differing only in the sialic acid linkage, is a key challenge addressed by these techniques.

Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful and widely used technique for the separation of released N-glycans. nih.govscilifelab.se The separation is based on the partitioning of the polar glycan analytes between a mobile phase with a high concentration of an organic solvent and a water-enriched layer on the surface of a polar, hydrophilic stationary phase. scilifelab.se Glycan retention is proportional to its hydrophilicity; thus, larger and more polar glycans are retained longer. nih.gov

Commonly used stationary phases include amide-based columns and zwitterionic phases like ZIC-HILIC. rsc.orgscilifelab.se ZIC-HILIC can provide enhanced separation for sialoglycan isomers due to secondary electrostatic interactions. acs.orgscilifelab.se The separation can be further optimized by adjusting the mobile phase composition; for instance, increasing the ionic strength of the aqueous buffer (e.g., ammonium formate) can improve the peak shape and resolution of sialylated glycans. rsc.org HILIC is frequently coupled to fluorescence and mass spectrometry detectors for sensitive detection and structural identification. researchgate.netrsc.org

Capillary Electrophoresis (CE) offers very high-resolution separation of glycans based on their charge-to-hydrodynamic size ratio. scilifelab.se For analysis by CE, neutral glycans are typically derivatized with a fluorescent tag that also carries a charge, such as 8-aminopyrene-1,3,6-trisulfonic-acid (APTS), enabling both migration in the electric field and sensitive detection by laser-induced fluorescence (CE-LIF). rhhz.netscilifelab.se This technique provides excellent and rapid separation of complex glycan mixtures, including positional and linkage isomers. scilifelab.se

For linkage-specific analysis of Neu5Ac alpha(2-6) N-glycans, CE can be combined with mass spectrometry (CE-MS). This hyphenated technique provides direct mass information for each separated peak, confirming glycan composition and identifying co-migrating species. nih.govnih.gov Linkage isomers can be resolved and identified using two primary strategies:

Pre-separation Derivatization : Glycans are subjected to the linkage-specific chemical derivatization described in section 6.1 prior to CE-MS analysis. researchgate.netrhhz.netnih.gov The imparted mass difference between α(2-6) and α(2-3) isomers is then detected by the mass spectrometer for each CE-separated peak. researchgate.netrhhz.net

In-capillary Enzymatic Digestion : This innovative method uses sequential enzymatic reactions within the capillary itself to determine sialic acid linkages. acs.org The glycan mixture is injected and passed through distinct zones at the head of the capillary containing specific sialidases. An α(2-3)-specific sialidase first removes only α(2-3)-linked residues. A subsequent zone containing a broad-spectrum sialidase (e.g., α(2-3,6,8) sialidase) then cleaves the remaining α(2-6)-linked sialic acids. The presence and quantity of α(2-6) linkages are determined by the characteristic shifts in migration time that result from these sequential digestions. acs.org

Mass Spectrometry-Based Glycan Analysis

Mass spectrometry is an indispensable tool for glycan analysis, providing detailed information on composition, sequence, and structure. Advanced MS techniques can not only identify Neu5Ac alpha(2-6) N-glycans but also map their distribution within tissues.

Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI-IMS) is a powerful technique that enables the label-free visualization of the spatial distribution of biomolecules, including N-glycans, directly in tissue sections. nih.govrsc.orgscilifelab.se The workflow involves coating a thin tissue section with the enzyme PNGase F to release N-glycans in situ, followed by the application of a MALDI matrix. researchgate.netnih.gov A laser is rastered across the tissue, generating a mass spectrum at each coordinate, which is then used to construct an ion-density map for each glycan, revealing its specific location within the tissue architecture. rsc.org

The analysis of sialylated glycans by MALDI-IMS is complicated by the instability of the sialic acid moiety, which is prone to loss during the ionization process. rhhz.netnih.govrsc.org To address this, on-tissue chemical derivatization methods have been developed to stabilize sialic acids prior to analysis. rhhz.netnih.govrsc.org These in situ reactions, for example using aniline or PyAOP/methylamine, cap the carboxylic acid group, preventing its loss and significantly enhancing the signal intensity of sialylated species. rhhz.netnih.govrsc.org This stabilization is crucial for accurately mapping the distribution of sialylated structures, including those with α(2-6) linkages. Studies using this approach have revealed differential distributions of α(2-6)- and α(2-3)-sialylated glycans in pathological tissues, such as an elevation of α(2-6) linked species in ovarian cancer tumor regions, highlighting the importance of spatial glycomic analysis. ucdavis.edu

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for detailed structural characterization of N-glycans. After chromatographic separation of isomers, tandem MS (or MS/MS) is used to fragment selected glycan ions to deduce their structure from the resulting fragmentation patterns.

The glycosidic linkage of sialic acid profoundly influences the fragmentation pathways in MS/MS, providing a basis for isomer differentiation. acs.orgnih.gov While analysis of underivatized glycans is possible, chemical stabilization via derivatization or permethylation yields more structurally informative spectra by preventing the dominant loss of the labile sialic acid. nih.govucdavis.edu Several types of fragment ions are diagnostic for the Neu5Ac alpha(2-6) linkage:

Cross-Ring Fragments : In positive-ion mode analysis of permethylated glycans, specific cross-ring cleavages are characteristic of the α(2-6) linkage. The presence of abundant 0,4A2, 3,5A2, and 2,4A3 fragment ions is a reliable indicator of an α(2-6) linkage, as these fragments are typically absent in the spectra of α(2-3) isomers. nih.gov In negative-ion mode, a diagnostic 0,4A2-CO2 fragment ion at m/z 306.12 is indicative of an α(2-6) linkage. nih.gov

Oxonium Ion Ratios : When analyzing glycopeptides, the relative intensities of low-mass oxonium ions can distinguish linkages. Spectra from α(2,3)-linked isomers show significantly higher intensities for sialic acid-related fragments (e.g., m/z 274, 292) compared to spectra from α(2-6)-linked isomers. acs.org Calculating the ratio of these ions to more stable fragments provides a quantitative method for linkage assignment. nih.gov

B-ion Fragments : The B₃ ion, which corresponds to the Neu5Ac-Gal-GlcNAc trisaccharide, is often a prominent fragment in the MS/MS spectra of α(2-6) linked glycans. sciex.com

By combining the separation power of LC with the structural detail from MS/MS, this technique provides unambiguous, linkage-specific characterization of individual N-glycan structures within a complex biological sample.

Fragment Ion TypeObservation for Neu5Ac alpha(2-6) LinkageAnalysis ModeReference
Cross-Ring Fragments (0,4A2, 3,5A2, 2,4A3)Abundant and diagnosticPositive-ion MS/MS (Permethylated) nih.gov
Cross-Ring Fragment (0,4A2-CO2 at m/z 306)DiagnosticNegative-ion MS/MS (Native) nih.gov
Oxonium Ion Ratios (e.g., INeu5Ac/IHexNAcHex)Low ratio of sialic acid fragmentsPositive-ion MS/MS (Glycopeptides) nih.govacs.org
B3 ion (Neu5Ac-Gal-GlcNAc)Often prominentPositive-ion MS/MS sciex.com

Ion Mobility Spectrometry (IM-MS) for Isomer Differentiation

Ion Mobility Spectrometry-Mass Spectrometry (IM-MS) has emerged as a powerful analytical technique for the structural characterization of complex carbohydrates, including the differentiation of N-glycan isomers containing Neu5Ac α(2-6) linkages. nih.govacs.org This method separates ions in the gas phase based on their size, shape, and charge, providing an additional dimension of separation beyond traditional mass spectrometry. nih.govacs.org This capability is particularly valuable for distinguishing between isomeric glycans that have the same mass but differ in the arrangement of their monosaccharide units and linkage types. nih.govacs.org

In the context of Neu5Ac α(2-6) N-Glycans, IM-MS can differentiate between isomers with different sialic acid linkages (e.g., α2,3 vs. α2,6). nih.govacs.org This is often achieved through collision-induced dissociation (CID), which fragments the glycan ions. The resulting fragment ions, such as the characteristic B₃ trisaccharide fragment (m/z 657) from sialylated N-glycans, can then be analyzed by IM-MS. acs.orgresearchgate.net The arrival time distribution (ATD) in the mobilogram of these fragments can be compared to that of synthetic standards with known linkages, allowing for the identification and relative quantification of the α2,6- and α2,3-linked isomers present in a sample. acs.orgresearchgate.net For instance, the B₃ fragment containing a terminal α2,6-linked sialic acid will have a different drift time compared to the fragment with an α2,3-linked sialic acid. acs.orgresearchgate.net This approach has been successfully applied to analyze the sialylation patterns of glycoproteins like human alpha-1-acid glycoprotein (hAGP). nih.gov

Table 1: Differentiating Neu5Ac Linkage Isomers using IM-MS

Analytical StepDescriptionKey Finding
Ionization & Separation N-glycans are released, ionized, and separated by mass-to-charge ratio in the mass spectrometer.Glycan isomers with the same composition are not differentiated.
Collision-Induced Dissociation (CID) Precursor glycan ions are fragmented to produce characteristic fragment ions.A key fragment for sialylated glycans is the B₃ trisaccharide ion (m/z 657). acs.orgresearchgate.net
Ion Mobility Separation The fragment ions are separated based on their shape and size (collision cross-section) in the ion mobility cell.Isomeric fragments with different linkages (e.g., α2,6 vs. α2,3) will have different drift times. acs.orgresearchgate.net
Detection & Analysis The arrival time distribution of the fragment ions is recorded, creating a mobilogram.Comparison with standards allows for the identification and quantification of different linkage isomers. acs.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of N-glycans, providing insights into their conformation, dynamics, and interactions. rsc.orgunl.ptmdpi.com For Neu5Ac α(2-6) N-Glycans, NMR can confirm the presence and linkage of the terminal sialic acid residue. The chemical shifts and coupling constants of the protons and carbons within the glycan structure are sensitive to the local chemical environment, allowing for the determination of the glycosidic linkage anomeric configuration (α or β) and the specific carbon atom to which the sialic acid is attached. unl.pt

Saturation Transfer Difference (STD) NMR for Ligand Binding

Saturation Transfer Difference (STD) NMR is a powerful method for studying the binding of ligands, such as Neu5Ac α(2-6) N-Glycans, to their protein receptors. oup.comuea.ac.ukacs.org This technique allows for the identification of the specific parts of the glycan that are in close contact with the protein, effectively mapping the binding epitope. oup.comacs.org The experiment works by selectively saturating protons of the protein with radiofrequency irradiation. This saturation is then transferred to the protons of the bound ligand through spin diffusion. acs.org By subtracting a reference spectrum (where the protein is not saturated) from the saturated spectrum, a "difference" spectrum is obtained which only shows the signals of the ligand protons that received saturation from the protein. acs.org The intensity of these signals is proportional to how close the protons are to the protein surface.

STD-NMR has been successfully used to study the interaction of the Neu5Ac-α-(2,6)-Gal-β-(1-4)-GlcNAc trisaccharide with influenza virus hemagglutinins (HAs) expressed on the surface of human cells. oup.com These studies have revealed that the Neu5Ac residue at the non-reducing end is strongly involved in the interaction with avian H5 HA. oup.com In another study, STD-NMR was used to characterize the binding epitope of N-acetylneuraminic acid derivatives to the VP8* subunit of the rotavirus spike protein, showing a strong STD effect for the methyl group of the N-acetamide moiety. researchgate.net These findings are crucial for understanding the molecular basis of host-pathogen interactions and for the design of glycan-based inhibitors. frontiersin.org

Lectin-Based Profiling and Affinity Assays

Lectin-based methods are widely used for the detection and characterization of specific glycan structures, including Neu5Ac α(2-6) N-Glycans, due to the high specificity of lectins for their carbohydrate targets. oup.comnih.gov These approaches are valuable for profiling the glycosylation patterns of cells and tissues. oup.com

Use of Sambucus nigra Agglutinin (SNA) and Maackia amurensis Lectin (MAL)

Sambucus nigra agglutinin (SNA) is a lectin that exhibits a strong binding preference for sialic acid linked to galactose in an α-2,6 linkage (Neu5Acα2-6Gal). fishersci.comglycodiag.comvectorlabs.comvectorlabs.com It shows significantly weaker binding to the α-2,3 linkage. fishersci.comvectorlabs.comvectorlabs.com This specificity makes SNA an invaluable tool for specifically detecting and isolating glycoconjugates carrying the Neu5Ac α(2-6) N-Glycan structure. glycodiag.com SNA has been used in various applications, including histochemistry, lectin blotting, and affinity chromatography, to identify changes in α-2,6 sialylation associated with physiological and pathological conditions, such as cancer. nih.govnih.gov

In contrast, Maackia amurensis lectin (MAL) binds preferentially to sialic acid in an α-2,3 linkage. nih.govnih.govvectorlabs.com There are two main isolectins from M. amurensis, MAH (or MAL-II) and MAL (or MAL-I). MAL is often used to detect N-linked glycans containing the Siaα2-3Galβ1-4GlcNAc trisaccharide. nih.gov By using SNA and MAL in parallel, researchers can differentiate between the expression of α-2,6 and α-2,3 linked sialic acids on glycoproteins and cell surfaces. nih.govnih.gov

Table 2: Specificity of SNA and MAL Lectins

LectinSourcePreferred Sialic Acid LinkageCommon Application
Sambucus nigra Agglutinin (SNA) Elderberry barkα-2,6Detection of Neu5Ac α(2-6) N-Glycans. fishersci.comglycodiag.comvectorlabs.comvectorlabs.com
Maackia amurensis Lectin (MAL) Maackia amurensis seedsα-2,3Detection of α-2,3 linked sialic acids. nih.govnih.govvectorlabs.com

Glycan Arrays and Lectin Blots

Glycan arrays are high-throughput platforms that allow for the simultaneous screening of interactions between a large number of glycans and glycan-binding proteins, such as lectins, antibodies, and viruses. nih.govraybiotech.comnih.gov These arrays consist of a library of synthetic or natural glycans immobilized on a solid surface. raybiotech.comnih.gov By applying a labeled protein of interest to the array, its binding specificity to a wide range of glycan structures, including various sialylated N-glycans, can be determined. raybiotech.comnih.gov Glycan arrays have been instrumental in defining the fine specificity of SNA, confirming its high affinity for Siaα2–6Galβ1,4GlcNAc-containing glycans. nih.gov

Lectin blotting is a technique analogous to Western blotting, where glycoproteins are separated by gel electrophoresis, transferred to a membrane, and then probed with a labeled lectin to detect the presence of specific carbohydrate structures. oncotarget.comfrontiersin.org For example, SNA conjugated to a detectable marker (e.g., biotin or a fluorescent dye) can be used to specifically identify glycoproteins carrying Neu5Ac α(2-6) N-Glycans in a complex biological sample. oncotarget.comfrontiersin.org This method has been used to demonstrate the de novo expression of α-2,6-linked sialic acid on select glycoproteins in human colon carcinoma. nih.gov

Genetic and Biochemical Approaches to Study Sialyltransferase Activity

The synthesis of Neu5Ac α(2-6) N-Glycans is catalyzed by β-galactoside alpha-2,6-sialyltransferase 1 (ST6GAL1), a type II membrane protein primarily located in the Golgi apparatus. wikipedia.orggenecards.orguniprot.org Studying the activity of this enzyme is crucial for understanding the regulation of α-2,6 sialylation.

Genetic approaches to study ST6GAL1 activity often involve the manipulation of the ST6GAL1 gene in cell lines or model organisms. This can include overexpression of the gene to increase α-2,6 sialylation or gene knockout/knockdown to reduce or eliminate its expression. The resulting changes in the cellular glycoprofile can then be analyzed using methods like lectin blotting with SNA or mass spectrometry to confirm the role of ST6GAL1 in the synthesis of Neu5Ac α(2-6) N-Glycans.

Biochemical assays are used to directly measure the enzymatic activity of sialyltransferases. nih.gov A common method involves the use of a radiolabeled donor substrate, such as CMP-[¹⁴C]NeuAc, and an appropriate acceptor glycoprotein. nih.gov The transfer of the radiolabeled sialic acid to the acceptor is then quantified. nih.gov More recently, non-radioactive assays have been developed. nih.gov One such assay utilizes an unnatural sialic acid donor, CMP-SiaNAl, which contains an alkyne tag. acs.org After the enzymatic reaction, the alkyne-tagged sialic acid transferred to the acceptor can be detected through a click chemistry reaction with an azide-biotin probe, followed by a colorimetric or fluorometric readout. acs.org Another non-radioactive method employs a coupling phosphatase that detects the release of CMP, a byproduct of the sialyltransferase reaction.

Table 3: Common Sialyltransferase Assays

Assay TypePrincipleAdvantagesDisadvantages
Radiolabeled Assay Uses a radiolabeled donor (e.g., CMP-[¹⁴C]NeuAc) to track the transfer of sialic acid. nih.govHigh sensitivity.Requires handling of radioactive materials.
Unnatural Donor Assay Utilizes a chemically tagged donor (e.g., CMP-SiaNAl) for detection via bioorthogonal chemistry. acs.orgNon-radioactive, high-throughput compatible. acs.orgMay have different kinetics compared to the natural substrate.
Coupled Enzyme Assay Measures the release of a reaction byproduct (CMP) using a coupling enzyme (e.g., a phosphatase). Non-radioactive, amenable to high-throughput screening. Can be prone to interference from other enzymes or compounds in the sample.

Gene Knockdown and Overexpression Models

Genetic engineering provides powerful tools to investigate the impact of α(2,6)-sialylation by modulating the expression of key enzymes, primarily the β-galactoside alpha-2,6-sialyltransferase 1 (ST6GAL1).

Gene Knockdown/Knockout Models Gene knockdown or knockout strategies aim to reduce or eliminate the expression of ST6GAL1, thereby preventing the formation of Neu5Ac α(2-6) linkages. This allows researchers to study the functional consequences of the absence of these specific glycans. For instance, a model using the human dendritic cell line MUTZ-3 involved knocking out the ST6GAL1 gene. dtu.dk Analysis of these knockout cells with Sambucus nigra agglutinin (SNA), a lectin that specifically recognizes α(2,6)-sialylated structures, confirmed the complete removal of these glycans. dtu.dk This model revealed that the absence of α(2,6)-sialylation led to increased expression of antigen-presenting and co-stimulatory molecules, enhancing the activation of allogeneic CD4+ T cells. dtu.dk Similarly, mouse models with a hepatocyte-specific ablation of ST6GAL1 have been developed to study its role in immunity and liver function. researchgate.net

Overexpression Models Conversely, overexpression models involve introducing or increasing the expression of sialyltransferases to enhance or introduce α(2,6)-sialylation. This is particularly valuable in biotechnology for producing therapeutic proteins with desired glycosylation patterns. In one study, Chinese hamster ovary (CHO) cells, which typically produce α(2,3)-linked sialic acids, were co-overexpressed with human α(2,6)-sialyltransferase to produce a CTLA4-Ig mutant. acs.org This resulted in glycoproteins with α(2,6) linkages, enabling detailed structural analysis. acs.org A more complex example involved introducing an entire mammalian sialylation pathway into the plant Nicotiana benthamiana. nih.gov This required the coordinated overexpression of six mammalian proteins, including an α(2,6)-sialyltransferase, to achieve quantitative sialylation of a co-expressed monoclonal antibody. nih.gov

These genetic models are instrumental in defining the specific functions of Neu5Ac α(2-6) N-glycans in cellular processes, from immune regulation to protein therapeutic efficacy.

Table 1: Examples of Gene Knockdown and Overexpression Models for Studying α(2,6)-Sialylation

Model Type Gene Manipulated Host Organism/Cell Line Key Findings
Knockout ST6GAL1 Human MUTZ-3 Dendritic Cells Abrogated α(2,6)-sialylation; increased expression of co-stimulatory molecules and enhanced T cell activation. dtu.dk
Knockout ST6GAL1 (Hepatocyte-specific) Mouse Used to study the role of circulatory ST6GAL1 in immune cell communication and homeostasis. researchgate.net
Overexpression α(2,6)-sialyltransferase Chinese Hamster Ovary (CHO) Cells Successfully produced a CTLA4-Ig mutant with α(2,6) sialyl-linkages, which are not endogenously produced. acs.org
Overexpression Six mammalian genes including α(2,6)-sialyltransferase Nicotiana benthamiana (Plant) Reconstituted an entire mammalian sialylation pathway in plants, achieving quantitative sialylation of a recombinant antibody. nih.gov

In Vitro Enzymatic Assays

In vitro enzymatic assays are essential for quantifying the activity of sialyltransferases, particularly ST6GAL1, and for synthesizing specific sialoglycans for structural and functional studies. These assays measure the transfer of N-acetylneuraminic acid (Neu5Ac) from a donor substrate to an acceptor glycan.

The common donor substrate for sialyltransferases is cytidine (B196190) monophosphate N-acetylneuraminic acid (CMP-Neu5Ac). gutnliver.org The activity is measured by monitoring the incorporation of Neu5Ac into an acceptor molecule or by detecting the reaction by-product, cytidine monophosphate (CMP).

Colorimetric Assays A widely used non-radioactive method is a phosphatase-coupled assay. nih.gov In this system, the sialyltransferase reaction generates CMP. A coupling phosphatase, such as the 5'-nucleotidase CD73, is then added to hydrolyze CMP, releasing inorganic phosphate (B84403). nih.gov This phosphate is subsequently detected colorimetrically using a malachite green-based reagent. nih.gov This method is amenable to high-throughput screening and provides accurate kinetic analysis without the need for chromatography.

Radiometric Assays Traditional assays often employ a radiolabeled donor substrate, such as CMP-[14C]NeuAc. nih.govjcggdb.jp The sialyltransferase catalyzes the transfer of the radiolabeled [14C]NeuAc to an acceptor substrate, which can be an oligosaccharide or a glycoprotein like asialofetuin. nih.govjcggdb.jpnih.gov The reaction mixture is then processed to separate the radiolabeled product from the unreacted donor. This can be achieved through methods like High-Performance Thin-Layer Chromatography (HPTLC) or SDS-PAGE for glycoprotein acceptors. nih.govjcggdb.jp The radioactivity of the product is then quantified using a radio image analyzer to determine enzyme activity. nih.govjcggdb.jp

Chromatographic and Other Methods Other analytical techniques can also be employed to measure sialyltransferase activity. High-performance anion-exchange chromatography with a pulsed amperometric detector (HPAEC-PAD) or reversed-phase high-performance liquid chromatography (HPLC) can be used to separate and quantify the sialylated products. nih.gov Additionally, Enzyme-Linked Immunosorbent Assays (ELISA) have been developed for the specific detection and quantification of ST6GAL1 protein levels in samples like serum, plasma, and cell culture supernatants. assaygenie.com

Table 2: Comparison of In Vitro Enzymatic Assay Methodologies for Sialyltransferases

Assay Type Principle Donor Substrate Acceptor Substrate Examples Detection Method Advantages
Colorimetric Enzymatic release of CMP, followed by phosphatase-mediated release of inorganic phosphate. nih.gov CMP-Neu5Ac N-acetyllactosamine, Asialofetuin Malachite green-based colorimetric detection of phosphate. nih.gov Non-radioactive, high-throughput, no separation steps needed.
Radiometric Transfer of radiolabeled sialic acid from donor to acceptor. nih.govjcggdb.jp CMP-[14C]NeuAc Oligosaccharides, Glycoproteins (e.g., Asialofetuin) nih.govjcggdb.jpnih.gov HPTLC, SDS-PAGE followed by radio imaging. nih.govjcggdb.jp High sensitivity and direct measurement of product formation.
Chromatographic Separation and quantification of sialylated products. nih.gov CMP-Neu5Ac Oligosaccharides, Glycans HPAEC-PAD, HPLC with fluorescence or UV detection. nih.gov Provides detailed structural information and quantification.
ELISA Immunoassay using specific antibodies to capture and detect the enzyme. assaygenie.com N/A (Measures enzyme presence, not activity) N/A Colorimetric detection via secondary antibody. assaygenie.com High specificity for quantifying enzyme concentration in biological fluids. assaygenie.com

Glycoengineering and Biotechnological Applications in Neu5ac Alpha 2 6 N Glycan Research

Engineering of Mammalian and Prokaryotic Expression Systems for Sialylated Glycoprotein (B1211001) Production

The production of glycoproteins with human-like sialylation patterns is a significant challenge, as many commonly used expression systems lack the necessary enzymatic machinery. nih.gov Glycoengineering strategies aim to overcome these limitations by introducing and optimizing the relevant glycosylation pathways in various host cells.

The enzyme responsible for adding Neu5Ac in an α(2-6) linkage to galactose residues on N-glycans is β-galactoside α-2,6-sialyltransferase I (ST6GAL1). mdpi.com Mammalian cell lines, such as Chinese hamster ovary (CHO) cells, are widely used for producing therapeutic proteins but naturally lack functional ST6GAL1, resulting in glycoproteins with only α(2,3)-linked sialic acids. nih.govmdpi.com To address this, researchers have successfully overexpressed human ST6GAL1 in CHO cells. This "humanization" of the sialylation pathway has enabled the production of recombinant proteins like tissue plasminogen activator (TPA) and interferon γ (IFNγ) with both α(2,3) and α(2,6) linked sialic acids, making them more suitable for human therapeutic use. mdpi.com

Beyond simply introducing the enzyme, optimizing the entire pathway is crucial. This includes ensuring an adequate supply of the sugar-nucleotide donor, CMP-Neu5Ac. nih.gov Engineering approaches have involved the co-expression of enzymes involved in the CMP-Neu5Ac biosynthetic pathway to enhance the efficiency of sialylation. frontiersin.org In human cell lines like HEK293T, CRISPR-Cas9 technology has been used to knock in human β-1,4 galactosyltransferase (hB4GalT1) and human α-2,6 sialyltransferase (hST6Gal1) to produce antibodies with enriched, specific glycoforms. pnas.org

The successful heterologous expression of active human ST6GAL1 has also been achieved in prokaryotic systems like Escherichia coli, which are attractive for their cost-effectiveness and ease of manipulation. nih.govresearchgate.net This required overcoming challenges related to the protein's complex structure, including the formation of essential disulfide bonds. Strategies such as fusing the enzyme with solubility-enhancing partners like maltose-binding protein (MBP) and co-expressing folding factors have proven effective. nih.gov

A major goal of glycoengineering is the production of glycoproteins with homogeneous, well-defined glycan structures. This is particularly challenging for complex modifications like sialylation. E. coli, which lacks native N-glycosylation machinery, offers a "blank slate" for building custom glycosylation pathways from the ground up. grantome.com

Researchers have successfully engineered E. coli to produce proteins with terminal α(2-6) sialylation. frontiersin.orgnih.gov This involves the introduction of a multi-enzyme synthetic pathway. A key achievement was the production of a terminally sialylated N-glycoprotein in the periplasm of E. coli that mimics the sialylated moiety of human glycans (Neu5Ac-α-2,6-Gal-β-1,4-GlcNAc-). nih.gov This was accomplished by co-expressing glycosyltransferases from Haemophilus influenzae, enzymes for CMP-Neu5Ac synthesis from Campylobacter jejuni, and an α-2,6-sialyltransferase from Photobacterium leiognathi. nih.govnih.gov The fully assembled sialylated glycan is then transferred from a lipid carrier to the target protein by a co-expressed oligosaccharyltransferase (OTase), such as PglB from C. jejuni. frontiersin.orgnih.gov This proof-of-concept demonstrates the feasibility of using engineered bacteria to produce complex, homogeneously sialylated glycoproteins. nih.gov

Table 1: Key Enzymes in Engineered Sialylation Pathways

Enzyme Function Source Organism (in engineered systems) Reference
ST6GAL1 Transfers Neu5Ac to Galactose in an α(2-6) linkage Homo sapiens mdpi.com
α-2,6-Sialyltransferase (pl-ST6) Transfers Neu5Ac to Galactose in an α(2-6) linkage Photobacterium leiognathi frontiersin.orgnih.gov
NeuBCA enzymes Synthesis of CMP-Neu5Ac Campylobacter jejuni nih.govnih.gov
LsgCDEF glycosyltransferases Synthesis of glycan precursor Haemophilus influenzae nih.govnih.gov
PglB OTase Transfers glycan from lipid carrier to protein Campylobacter jejuni frontiersin.orgnih.gov

Development of Glycan-Targeting Agents and Inhibitors

To study the function of α(2-6) sialylation and to potentially modulate its role in disease, specific chemical tools are required. These include inhibitors that can block the synthesis of sialylated structures and enzymes that can selectively remove them.

Sialyltransferase inhibitors are valuable tools for probing the biological roles of sialylation. One of the most widely used is P-3FAX-Neu5Ac, a peracetylated, fluorinated sialic acid analog. researchgate.netsemanticscholar.org This compound acts as a metabolic inhibitor. After cellular uptake, it is converted into the active inhibitor, CMP-3FAX-Neu5Ac, which competes with the natural substrate CMP-Neu5Ac for binding to sialyltransferases. researchgate.netsemanticscholar.org

P-3FAX-Neu5Ac has been shown to be a potent pan-sialyltransferase inhibitor, reducing both α(2,3)- and α(2,6)-linked sialic acids on the cell surface. researchgate.netsemanticscholar.org Studies using this inhibitor have demonstrated that it can induce a sustained blockage of sialylation. researchgate.net Its application in cancer cell models has revealed that reducing sialylation can impair tumor cell adhesion, migration, and in vivo tumor growth. semanticscholar.orgnih.gov For instance, treatment of multiple myeloma cells with 3Fax-Neu5Ac significantly reduced their interaction with E-selectin, VCAM1, and MADCAM1, which are crucial for the cells to home to the protective bone marrow microenvironment. nih.gov

While effective, the broad specificity of pan-inhibitors like P-3FAX-Neu5Ac can lead to systemic toxicity, highlighting the need for more targeted inhibitors. semanticscholar.org Research is ongoing to develop inhibitors with greater selectivity for specific sialyltransferase isoforms, such as ST6GAL1. researchgate.net

While sialidases (or neuraminidases) that cleave sialic acid residues are common, most either preferentially cleave α(2,3) linkages or show broad specificity for multiple linkages. oup.comnih.gov A dedicated, highly selective α(2,6)-sialidase has been a missing tool in glycobiology. oup.comchemrxiv.org

Recently, a novel approach has addressed this gap by engineering a "pseudosialidase" from a sialyltransferase. chemrxiv.orgchemrxiv.org It was discovered that the α-2,6-sialyltransferase from Photobacterium sp. JT-ISH-224 can be driven to act in reverse. oup.comchemrxiv.org In the presence of an excess of cytidine (B196190) monophosphate (CMP), the product of the forward transferase reaction, the enzyme efficiently catalyzes the hydrolysis of α(2-6)-linked Neu5Ac from a variety of substrates, including complex glycoproteins. oup.comchemrxiv.org This engineered enzyme demonstrates high selectivity, with negligible activity towards α(2,3)-linked isomers. chemrxiv.org A similar strategy was used to engineer the Photobacterium damselae α2–6-sialyltransferase into a neosialidase with a 100-fold improvement in activity. nih.gov

The development of this α(2,6)-selective pseudosialidase provides a valuable tool for glycan analysis and the remodeling of glycoconjugates, enabling more precise studies of the specific functions of α(2-6) sialylation. chemrxiv.orgresearchgate.net

Table 2: Tools for Modulating α(2-6) Sialylation

Agent Type Mechanism of Action Selectivity Reference
P-3FAX-Neu5Ac Metabolic Inhibitor Competes with CMP-Neu5Ac for sialyltransferase binding Pan-sialyltransferase (α2,3, α2,6, α2,8) researchgate.netsemanticscholar.org
Photobacterium sp. α2,6-sialyltransferase Pseudosialidase Catalyzes reverse (hydrolysis) reaction in presence of excess CMP Highly selective for α(2-6) linkages oup.comchemrxiv.org
Photobacterium damselae α2–6-sialyltransferase mutant Neosialidase Engineered mutant with enhanced hydrolytic activity Highly selective for α(2-6) linkages nih.gov

Rational Design of Glycomimetics and Synthetic Analogs for Receptor Studies

Understanding how Neu5Ac α(2-6) N-glycans are recognized by protein receptors is fundamental to deciphering their biological roles. The rational design of synthetic analogs and glycomimetics, which mimic the natural glycan structure, is a powerful approach for probing these interactions. nih.gov

These studies are particularly relevant in virology, where influenza viruses use their hemagglutinin (HA) protein to bind to sialic acid receptors on host cells. nih.gov Human influenza viruses preferentially recognize α(2,6)-linked sialic acids. nih.gov By synthesizing a series of sialic acid analogs with modifications at various positions (e.g., the 5-acetamido group or the 9-hydroxyl group), researchers can map the key chemical functionalities required for binding. nih.gov The binding affinities of these analogs can be determined using techniques like nuclear magnetic resonance (NMR) spectroscopy, providing detailed insights into the structure-activity relationship. nih.gov

For example, studies have shown that replacing the 2-carboxylate with a carboxamide or substituting the 5-acetamido group can abolish binding to influenza HA, highlighting the critical role of these groups in the interaction. nih.gov Conversely, other modifications may have little effect or could even enhance binding. nih.gov This information is invaluable for the rational design of high-affinity inhibitors that could act as antiviral agents by blocking the virus from attaching to host cells. nih.govresearchgate.net

More advanced glycomimetics are being designed to target endogenous human receptors as well. For instance, Siglecs (sialic acid-binding immunoglobulin-like lectins) are a family of receptors that recognize sialic acids and play roles in regulating immune responses. By combining NMR and molecular modeling, researchers can study how synthetic modifications to the sialic acid scaffold, such as adding aromatic substituents at the C5 or C9 positions, can generate new interactions with the receptor and enhance binding affinity and specificity. acs.orgnih.gov This knowledge aids in the design of next-generation glycomimetics to modulate Siglec-mediated signaling pathways. nih.gov

Future Directions and Emerging Research Avenues

Integrated Omics Approaches for Comprehensive Glycomic Profiling

A complete understanding of the functional roles of Neu5Ac α(2-6) N-glycans necessitates a move beyond single-faceted analyses towards integrated 'omics' approaches. By combining genomics, transcriptomics, proteomics, and glycomics, researchers can construct a holistic view of how α2,6-sialylation is regulated and how it, in turn, influences cellular function and organismal physiology.

Future studies will likely focus on applying these integrated strategies to various diseases. For instance, a systems-based approach combining glycomic analysis of human pancreatic ductal adenocarcinoma (PDA) and a corresponding mouse model with transcriptomic data has already identified the enzyme responsible for α2,6-sialylation, ST6GAL1, as a potential promoter of cancer biorxiv.org. Similarly, integrated transcriptomics, proteomics, and glycomics have been used to reveal the association between the up-regulation of sialylated N-glycans and breast cancer brain metastasis nih.gov. Another study employed a multi-omics approach, including genomics, proteomics, and O-glycoproteomics, to characterize the crosstalk between tumor-associated fibroblasts and cancer cells, highlighting the role of glycosylation in key biological pathways nih.gov.

These studies serve as a blueprint for future research that will undoubtedly uncover novel biomarkers and therapeutic targets by providing a comprehensive profile of the glycoproteome in various physiological and pathological states. The development of sophisticated bioinformatics tools will be crucial for the integration and interpretation of these large, multi-modal datasets nih.govrsc.org.

Elucidation of Novel Regulatory Mechanisms Governing Alpha-2,6 Sialylation

The expression and activity of β-galactoside α-2,6-sialyltransferase 1 (ST6GAL1), the primary enzyme responsible for synthesizing Neu5Ac α(2-6) N-glycans, are tightly controlled at multiple levels. Future research will continue to uncover the intricate molecular machinery that governs its function.

Transcriptional and Epigenetic Regulation: While transcription factors like HNF1 and Sox2 are known to regulate ST6GAL1 expression, the full complement of transcription factors and their interplay in different cellular contexts remains to be fully elucidated nih.gov. Furthermore, epigenetic mechanisms, such as DNA methylation, have been shown to either positively or negatively regulate ST6GAL1 expression depending on the cancer type nih.gov. Future investigations will likely employ genome-wide screening techniques to identify novel regulatory elements and epigenetic marks that control ST6GAL1 transcription.

Post-transcriptional Regulation by microRNAs: MicroRNAs (miRNAs) have emerged as critical post-transcriptional regulators of glycosylation acs.orgmedicineinnovates.comnih.govnih.govbiorxiv.org. High-throughput assays have begun to map the miRNA regulatory landscape of ST6GAL1, revealing that a majority of targeting miRNAs surprisingly upregulate its expression acs.orgmedicineinnovates.comnih.govnih.govbiorxiv.org. This finding challenges the canonical view of miRNAs as solely repressors of gene expression and opens up new avenues for research into the mechanisms of miRNA-mediated gene activation acs.orgmedicineinnovates.comnih.govnih.govbiorxiv.org. Future studies will aim to validate these findings in various physiological and pathological models and explore the therapeutic potential of targeting these regulatory miRNAs.

Post-translational Regulation: The activity of ST6GAL1 is also modulated by post-translational modifications and protein-protein interactions. Oligomerization and association with proteins like GOLPH3 can influence its retention in the Golgi apparatus, while proteolytic cleavage by BACE1 leads to its secretion nih.gov. Further research is needed to understand how these post-translational events are regulated and how they impact the sialylation of specific target proteins.

Regulatory LevelMechanismKey Molecules/FactorsResearch Focus
Transcriptional Gene expression controlHNF1, Sox2, SP1Identification of novel transcription factors and regulatory elements.
Epigenetic DNA methylationDNA methyltransferasesUnderstanding context-dependent effects of methylation on ST6GAL1 expression.
Post-transcriptional mRNA stability and translationmiR-9, miR-213-3p, up-miRsElucidating the mechanisms of miRNA-mediated upregulation of ST6GAL1.
Post-translational Enzyme activity and localizationGOLPH3, BACE1Investigating the regulation of ST6GAL1 oligomerization, trafficking, and cleavage.

Advanced Structural Characterization of Sialoglycan-Protein Interactions

A detailed understanding of the biological functions of Neu5Ac α(2-6) N-glycans requires atomic-level insights into their interactions with binding partners, such as lectins and receptors. Advanced structural biology techniques are pivotal in providing this information.

High-Resolution Structural Methods: While X-ray crystallography has been instrumental in determining the structures of some glycan-binding proteins, the flexibility of glycans often poses a challenge. Cryo-electron microscopy (cryo-EM) is emerging as a powerful tool for studying large, dynamic glycoprotein (B1211001) complexes. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly well-suited for characterizing the conformations and dynamics of glycans in solution and for mapping their binding epitopes when interacting with proteins nih.govnih.govamanote.comfrontiersin.orgresearchgate.net. Future efforts will focus on applying these techniques to a wider range of sialoglycan-protein complexes to reveal the principles of molecular recognition.

Computational Modeling and Molecular Dynamics: In conjunction with experimental methods, computational approaches are becoming increasingly indispensable. Molecular dynamics (MD) simulations can provide detailed insights into the conformational landscape of sialoglycans and the dynamics of their interactions with proteins nih.gov. These simulations can help to rationalize experimental findings and guide the design of glycomimetic drugs with enhanced binding affinity and specificity nih.gov. The development of more accurate force fields and enhanced sampling methods will further improve the predictive power of these computational tools nih.govresearchgate.net.

TechniqueInformation ProvidedKey Findings/Future Directions
X-ray Crystallography High-resolution static structures of glycan-protein complexes.Elucidating the binding modes of various lectins and antibodies with α2,6-sialylated glycans.
Cryo-Electron Microscopy Structures of large, flexible glycoprotein complexes.Characterizing the architecture of membrane-bound receptors in complex with their sialoglycan ligands.
NMR Spectroscopy Glycan conformation, dynamics, and binding epitopes in solution.Mapping the interaction surfaces and determining the solution structures of sialoglycan-protein complexes.
Molecular Dynamics Atomic-level details of glycan flexibility and protein interactions.Predicting binding affinities and guiding the design of glycomimetic inhibitors.

Development of Targeted Probes for In Vivo Glycan Imaging

Visualizing the expression and dynamics of Neu5Ac α(2-6) N-glycans in living organisms is crucial for understanding their roles in complex biological processes and for developing new diagnostic tools. The development of highly specific and sensitive imaging probes is a key area of future research.

Metabolic Labeling and Bioorthogonal Chemistry: Metabolic glycoengineering, which involves introducing unnatural sugars with bioorthogonal chemical reporters (e.g., azides or alkynes) into cellular glycans, has revolutionized the field of glycan imaging nih.govnih.gov. These reporters can then be selectively tagged with imaging agents (e.g., fluorophores or radiotracers) through bioorthogonal "click" chemistry reactions nih.govnih.gov. This strategy has enabled the visualization of sialylated glycans in cell culture and in small animal models nih.govnih.gov. Future work will focus on developing new bioorthogonal reactions with faster kinetics and improved biocompatibility, as well as novel probes for multimodal imaging.

PET and SPECT Tracers: Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are highly sensitive imaging modalities that allow for non-invasive, whole-body imaging. The development of radiolabeled sialic acid analogs or molecules that bind to α2,6-sialylated structures holds great promise for the clinical translation of glycan imaging researchgate.netnih.govnih.govresearchgate.netmdpi.com. For example, an 18F-modified sialic acid-based PET-tracer candidate has been proposed for imaging multiple sclerosis researchgate.net. The design and synthesis of new tracers with high specificity and favorable pharmacokinetic properties are major goals for the future.

Fluorescent Probes for High-Resolution Microscopy: Super-resolution microscopy techniques are pushing the boundaries of spatial resolution, allowing for the visualization of molecular interactions at the nanoscale. The development of bright and photostable fluorescent probes that can be specifically targeted to Neu5Ac α(2-6) N-glycans will enable researchers to study the organization and dynamics of these glycans in subcellular compartments and at the cell surface with unprecedented detail.

Exploration of Neu5Ac alpha(2-6) N-Glycans in other Biological Contexts

While the roles of Neu5Ac α(2-6) N-glycans in cancer and influenza virus infection have been extensively studied, their functions in a variety of other biological contexts are just beginning to be explored.

Nervous System: Sialic acids are highly abundant in the brain and are known to play crucial roles in neuronal development, plasticity, and myelination frontiersin.org. Recent studies have implicated altered α2,6-sialylation in neuroinflammatory and neurodegenerative diseases such as Alzheimer's disease frontiersin.orgbioengineer.orgnih.govnih.govresearchgate.net. Future research will aim to dissect the specific roles of α2,6-sialylated glycoproteins and glycolipids in these processes and to evaluate their potential as therapeutic targets bioengineer.org.

Immune System: Alpha-2,6 sialylation is increasingly recognized as a key regulator of immune responses. It has been shown to modulate the activity of various immune cells, including B cells and macrophages, and to play a role in the complement system rsc.org. For instance, α2,6 sialic acid has been identified as a potential indicator for the anti-inflammatory response in macrophages rsc.org. Further investigation into the roles of α2,6-sialylated glycans in immune cell signaling and in autoimmune diseases is a promising area of future research.

Gut Microbiome: The gut microbiome is a complex ecosystem that plays a profound role in human health and disease. Gut bacteria can utilize host-derived sialic acids as a nutrient source, and this interaction can influence the composition and function of the microbiome citeab.com. Understanding how host α2,6-sialylation shapes the gut microbial community and how, in turn, microbial sialidases impact host physiology is a rapidly emerging field of study citeab.com.

Host-Pathogen Interactions: Beyond influenza virus, many other pathogens interact with host sialic acids. Bacteria can utilize sialic acids for molecular mimicry to evade the host immune system wikipedia.org. Exploring the role of Neu5Ac α(2-6) N-glycans in the pathogenesis of a broader range of bacterial and viral infections will likely reveal new mechanisms of infection and potential therapeutic interventions researchgate.netwikipedia.orgnih.gov.

Q & A

Basic Research Questions

Q. What are the standard methodologies for detecting and quantifying Neu5Ac alpha(2-6) linkages in N-glycans?

  • Methodological Answer : Detection relies on linkage-specific derivatization or enzymatic/lectin-based assays. For mass spectrometry (MS), the sialic acid linkage-specific alkylamidation (SALSA) technique differentiates α2-3 and α2-6 linkages by introducing a 28.031 Da mass difference via sequential alkylamidation . Lectins like Sambucus nigra agglutinin (SNA) selectively bind α2-6-linked Neu5Ac, enabling fluorescence or blot-based detection . For quantitative analysis, liquid chromatography-selected reaction monitoring (LC-SRM) separates isomers using hydrophilic interaction liquid chromatography (HILIC) columns, with α2-3-linked Neu5Ac eluting earlier than α2-6-linked isoforms .

Q. How can synthetic Neu5Ac alpha(2-6) N-glycans be utilized to study enzyme specificity?

  • Methodological Answer : Synthetic glycans like Gal beta(1-4)[Neu5Ac alpha(2-6)]GlcNAc-beta-pNP serve as substrates for sialidases and glycosyltransferases. Enzyme activity is measured via spectrophotometric or fluorometric detection of the pNP reporter group upon cleavage . Kinetic parameters (e.g., KmK_m, VmaxV_{max}) are derived using Michaelis-Menten plots, with controlled pH and temperature to mimic physiological conditions .

Advanced Research Questions

Q. What evolutionary trends explain the human-specific enrichment of Neu5Ac alpha(2-6) linkages in brain N-glycomes?

  • Methodological Answer : Comparative glycomic analysis of primate brain tissues reveals a significant increase in α2-6-linked Neu5Ac in humans compared to non-human primates (p<0.0001) . This shift is hypothesized to result from pathogen-driven selection, as α2-6-linked Neu5Ac may evade binding by pathogens (e.g., influenza A) that preferentially target α2-3 linkages . Phylogenetic regression models and glycan structural profiling across species are used to validate this hypothesis .

Q. How do tissue-specific expression patterns of Neu5Ac alpha(2-6) N-glycans influence functional studies?

  • Methodological Answer : Tissue-specific glycomic mapping (e.g., via MALDI-TOF-MS or LC-MS/MS) identifies α2-6-linked Neu5Ac dominance in human brain and colon membrane proteins, contrasting with α2-3 prevalence in avian species . Functional consequences are assessed using knockout models (e.g., ST6GAL1 mutants) or glycan microarray binding assays to link structural motifs to cellular adhesion or pathogen interactions .

Q. What analytical challenges arise when resolving Neu5Ac alpha(2-6) N-glycan isomers in glycomics datasets?

  • Methodological Answer : Isobaric α2-3/α2-6 isomers require high-resolution separation techniques, such as ion mobility spectrometry (IMS), which distinguishes structures by collision cross-section (CCS) values . Motif-level analysis (e.g., using get_differential_expression algorithms) enhances sensitivity for detecting subtle abundance changes (log2FC ~0.3) missed by sequence-level approaches .

Q. How do Neu5Ac alpha(2-6) N-glycans modulate host-pathogen interactions in viral infections?

  • Methodological Answer : Influenza A hemagglutinin (HA) binding assays using synthetic α2-6 glycans reveal subtype-specific interactions (e.g., H1N1 binding via HA-Lys222 and Asp225) . Surface plasmon resonance (SPR) or cryo-EM co-crystal structures (e.g., PDB 4O5N) resolve glycan-protein interfaces, informing mechanisms of viral tropism and immune evasion .

Methodological Best Practices

  • Sample Preparation : Optimize hydrolysis conditions (pH, temperature) to preserve α2-6 linkages during glycan release . Include internal standards (e.g., 2-deoxyglucose) for quantitative MS .
  • Data Validation : Cross-validate lectin/antibody binding results with orthogonal MS or NMR to confirm linkage specificity .
  • Evolutionary Studies : Use phylogenetic generalized least squares (PGLS) models to correlate glycan structural shifts with speciation events .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.